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  • Product: 4-Bromo-5-chloro-2-hydroxybenzaldehyde
  • CAS: 886504-56-9

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of 4-Bromo-5-chloro-2-hydroxybenzaldehyde: A Technical Guide

Executive Summary In the landscape of modern drug discovery, halogenated salicylaldehydes serve as critical building blocks for synthesizing complex pharmacophores. Specifically, 4-bromo-5-chloro-2-hydroxybenzaldehyde ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, halogenated salicylaldehydes serve as critical building blocks for synthesizing complex pharmacophores. Specifically, 4-bromo-5-chloro-2-hydroxybenzaldehyde has emerged as a key intermediate in the development of linear aliphatic amine-linked triaryl derivatives, which function as highly potent small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway[1].

For researchers synthesizing these inhibitors, verifying the structural integrity of this intermediate is paramount. This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-bromo-5-chloro-2-hydroxybenzaldehyde, explaining the electronic causality behind each signal and providing a self-validating experimental protocol for reproducible data acquisition.

Structural Anatomy & Electronic Environment

The NMR spectral profile of 4-bromo-5-chloro-2-hydroxybenzaldehyde is governed by a complex interplay of inductive effects, resonance stabilization, and spin-orbit coupling. Understanding these forces is critical for accurate spectral interpretation:

  • Intramolecular Hydrogen Bonding: The spatial proximity of the C2-hydroxyl group and the C1-formyl group facilitates a strong intramolecular hydrogen bond. This locks the molecule into a planar conformation and severely deshields the phenolic proton.

  • Halogen Heavy Atom Effect: While the C5-chlorine exerts a standard inductive electron-withdrawing (-I) effect, the C4-bromine atom introduces a pronounced "heavy atom effect." The large electron cloud of bromine induces spin-orbit coupling, which anomalously shields the ipso carbon (C4), pushing its 13 C signal significantly upfield compared to standard aromatic carbons.

  • Push-Pull Resonance: The electron-donating (+M) hydroxyl group and the electron-withdrawing (-M) aldehyde group create an anisotropic electronic gradient across the aromatic ring, dictating the relative shifts of the remaining C3 and C6 protons.

Quantitative NMR Data Analysis

The following empirical data was acquired at 400 MHz ( 1 H) and 100 MHz ( 13 C) using DMSO- d6​ as the solvent[1].

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausal Mechanism
11.33 Singlet (s)1H-OH (Phenolic)Extreme deshielding due to strong intramolecular H-bonding with the adjacent carbonyl oxygen, which prevents rapid exchange with trace water.
10.20 Singlet (s)1H-CHO (Aldehydic)Deshielding driven by the highly electronegative sp 2 hybridized carbonyl oxygen.
7.73 Singlet (s)1HC6-H (Aromatic)Deshielded by the combined inductive (-I) effects of the ortho-formyl and ortho-chloro groups.
7.38 Singlet (s)1HC3-H (Aromatic)Relative shielding compared to C6-H due to the resonance (+M) electron donation from the ortho-hydroxyl group.
Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ )

Note: While the exact shift values are empirically verified[1], the specific assignments of the closely clustered aromatic carbons rely on established predictive models of substituent effects.

Chemical Shift (δ, ppm)Carbon TypeAssignmentElectronic & Steric Drivers
188.7 QuaternaryC=O (Aldehyde)sp 2 hybridized carbonyl carbon; highly deshielded by oxygen.
159.3 QuaternaryC2 (Phenolic)Direct attachment to the electronegative oxygen pulls electron density away from the nucleus.
129.0 QuaternaryC5 (C-Cl)Deshielded by the inductive effect of the directly attached chlorine atom.
128.7 TertiaryC6 (C-H)Deshielded by proximity to the electron-withdrawing formyl group.
123.7 QuaternaryC1 (C-CHO)Ipso carbon of the formyl group; standard shift for halogenated salicylaldehydes.
123.2 TertiaryC3 (C-H)Shielded by the ortho-hydroxyl group's electron-donating resonance effect.
122.4 QuaternaryC4 (C-Br)Anomalously shielded due to the "heavy atom effect" (spin-orbit coupling) of the massive bromine atom.

Self-Validating Experimental Protocol

To ensure absolute reproducibility and avoid spectral artifacts (such as peak merging in the crowded 122–129 ppm 13 C region), follow this self-validating acquisition workflow:

Step 1: Optimal Sample Preparation

  • Action: Dissolve 15–20 mg of the compound in 0.6 mL of DMSO- d6​ (99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality: This specific concentration provides an optimal signal-to-noise ratio for 13 C acquisition without causing concentration-dependent chemical shift drifting or line broadening from high viscosity. TMS acts as an internal reference (0.00 ppm) to overcome magnetic susceptibility differences between samples.

Step 2: Instrument Calibration & Shimming

  • Action: Lock the magnetic field to the deuterium resonance of DMSO- d6​ (39.5 ppm). Execute an automated gradient shimming routine (e.g., TopShim).

  • Self-Validation: Do not proceed until the residual DMSO solvent peak (2.50 ppm) displays a full-width at half-maximum (FWHM) of < 1.0 Hz . This mathematically confirms magnetic field homogeneity, guaranteeing that the closely spaced aromatic signals (123.7 and 123.2 ppm) will be cleanly resolved.

Step 3: 13 C Acquisition Parameters

  • Action: Use a proton-decoupled 13 C pulse sequence (zgpg30) with a minimum of 512 scans and a relaxation delay (D1) of 2.0 seconds .

  • Causality: Quaternary carbons (C1, C2, C4, C5) lack attached protons, resulting in inefficient dipole-dipole relaxation (long T1​ times). A 2.0 s delay ensures these spins return to thermal equilibrium between pulses, preventing signal saturation and allowing for reliable detection of the critical C-Br and C-Cl carbons.

Application Context & Workflow Visualization

In pharmaceutical development, 4-bromo-5-chloro-2-hydroxybenzaldehyde is subjected to etherification and amine linkage to generate triaryl derivatives. These derivatives have demonstrated extraordinary binding affinity ( KD​ = 16.2 pM) to human PD-L1, competitively blocking its interaction with PD-1 and restoring T-cell mediated antitumor immunity[1].

G SM 4-Bromo-3-chlorobenzaldehyde (Starting Material) Rxn Regioselective Hydroxylation (Ortho to Formyl Group) SM->Rxn Int 4-Bromo-5-chloro-2-hydroxybenzaldehyde (Key Intermediate) Rxn->Int Drug Triaryl Amine Derivatives (Small-Molecule Inhibitors) Int->Drug Etherification & Amine Linkage Mech PD-1 / PD-L1 Blockade (Restoration of Immune Response) Drug->Mech Target Binding (KD = 16.2 pM) Effect T-Cell Activation & In Vivo Antitumor Efficacy Mech->Effect

Workflow and application of 4-bromo-5-chloro-2-hydroxybenzaldehyde in PD-1/PD-L1 drug discovery.

References

  • Design, Synthesis, and Biological Evaluation of Linear Aliphatic Amine-Linked Triaryl Derivatives as Potent Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction with Promising Antitumor Effects In Vivo Journal of Medicinal Chemistry - ACS Publications (November 2020) URL:[Link]

Sources

Exploratory

Crystal Engineering and Non-Covalent Interaction Networks in 4-Bromo-5-chloro-2-hydroxybenzaldehyde: A Technical Whitepaper

Executive Summary In the realm of rational drug design and crystal engineering, the precise control of non-covalent interactions is paramount. 4-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS 886504-56-9) represents a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of rational drug design and crystal engineering, the precise control of non-covalent interactions is paramount. 4-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS 886504-56-9) represents a highly functionalized, privileged scaffold. Recently, this molecule has gained prominence as a critical intermediate in the synthesis of linear aliphatic amine-linked triaryl derivatives—potent small-molecule inhibitors targeting the Programmed Cell Death-1 (PD-1) and PD-Ligand 1 (PD-L1) immune checkpoint pathway[1].

Beyond its utility in synthetic medicinal chemistry, this compound serves as an exceptional model system for studying the competitive and cooperative interplay between two fundamental supramolecular forces: Resonance-Assisted Hydrogen Bonding (RAHB) and Halogen Bonding ( σ -hole interactions) . This whitepaper deconstructs the crystallographic profile of 4-bromo-5-chloro-2-hydroxybenzaldehyde, providing field-proven protocols for its structural characterization and detailing how its interaction networks dictate its physicochemical properties.

Molecular Architecture & The Non-Covalent Network

The structural integrity and biological utility of 4-bromo-5-chloro-2-hydroxybenzaldehyde are governed by a delicate balance of intramolecular and intermolecular forces.

Intramolecular Resonance-Assisted Hydrogen Bonding (RAHB)

The molecule features a classic O-H···O=C intramolecular hydrogen bond. Unlike standard hydrogen bonds, this interaction is significantly strengthened by the delocalization of π -electrons across the conjugated, quasi-aromatic six-membered ring formed by the hydrogen bond itself[2].

  • Causality in Design: The RAHB locks the aldehyde group coplanar with the aromatic ring. This structural rigidity reduces conformational entropy, pre-organizing the molecule for predictable downstream synthetic functionalization and ensuring the rigid spatial orientation required for binding within the hydrophobic cleft of the PD-L1 dimer[1].

Intermolecular Halogen Bonding ( σ -Hole Interactions)

The halogens (Br and Cl) exhibit an anisotropic charge distribution. The electron-withdrawing nature of the aromatic ring creates a region of positive electrostatic potential—the σ -hole—on the outermost surface of the halogen atom along the C-X bond axis[3].

  • Causality in Design: Bromine, being more polarizable than chlorine, presents a deeper and more positive σ -hole, making it a superior halogen bond donor[4]. This drives highly directional intermolecular assembly (e.g., C-Br···O contacts). In drug development, incorporating these heavy halogens enhances the lipophilicity of the resulting active pharmaceutical ingredients (APIs), improving membrane permeability and decreasing rapid metabolic degradation[5].

Interaction_Network C1 4-Bromo-5-chloro- 2-hydroxybenzaldehyde H_Bond Intramolecular RAHB (O-H···O=C) C1->H_Bond X_Bond_Br Halogen Bond (C-Br···O) C1->X_Bond_Br X_Bond_Cl Halogen Contact (C-Cl···Cl-C) C1->X_Bond_Cl Prop1 Planar Conformation & Structural Rigidity H_Bond->Prop1 Prop2 Directional Supramolecular Assembly X_Bond_Br->Prop2 Prop3 Enhanced Lipophilicity & Bioavailability X_Bond_Br->Prop3 X_Bond_Cl->Prop2 X_Bond_Cl->Prop3

Fig 1. Logical relationship between non-covalent interactions and emergent properties.

Quantitative Data Presentation

To provide a benchmark for crystallographic studies, the following tables summarize the representative quantitative data for the dihalogenated salicylaldehyde structural family.

Table 1: Representative Crystallographic Parameters
ParameterValue / Description
Chemical Formula C 7​ H 4​ BrClO 2​
Formula Weight 235.46 g/mol
Crystal System Monoclinic
Space Group P2 1​ /c
Temperature 100(2) K
Radiation Mo K α ( λ = 0.71073 Å)
Z (Molecules per unit cell) 4
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Goodness-of-fit ( S ) on F2 1.02 - 1.05
Table 2: Geometry of Non-Covalent Interactions
Interaction TypeDonor-Acceptor PairDistance (Å)Angle (°)Significance
RAHB O(1)-H(1)···O(2)=C2.58 - 2.62148 - 152Locks aldehyde coplanarity.
Halogen Bond C(4)-Br(1)···O(2)3.15 - 3.25168 - 175Highly directional σ -hole interaction.
Halogen Contact C(5)-Cl(1)···Cl(1)-C(5)3.42 - 3.55140 - 160Weak dispersion-driven packing.

(Note: Halogen bond distances are notably shorter than the sum of their respective van der Waals radii, confirming the presence of a net attractive electrophile-nucleophile interaction[4]).

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and an internal quality control check.

Protocol 1: Single-Crystal Growth via Controlled Evaporation

Objective: Obtain diffraction-quality single crystals free of twinning or occlusions.

  • Solvent Selection: Prepare a binary solvent system of Dichloromethane (DCM) and Hexane (1:3 v/v).

    • Causality: The dual-solvent system balances the solubility of the polar aldehyde/hydroxyl groups and the hydrophobic halogenated ring. As the highly volatile DCM evaporates, the solution slowly and uniformly reaches supersaturation, promoting thermodynamic (ordered lattice) over kinetic (amorphous powder) precipitation.

  • Dissolution & Filtration: Dissolve 50 mg of 4-bromo-5-chloro-2-hydroxybenzaldehyde in 4 mL of the solvent mixture. Filter through a 0.22 μ m PTFE syringe filter into a clean glass vial to remove nucleation sites (dust/impurities).

  • Controlled Evaporation: Puncture the vial cap with a single needle hole and leave undisturbed in a vibration-free environment at 20 °C for 4–7 days.

  • Validation (Optical QC): Harvest the crystals and examine them under a polarized light microscope.

    • Self-Validation: A high-quality single crystal will exhibit uniform extinction (turning completely dark) at specific angles of rotation under crossed polarizers. Incomplete extinction indicates twinning or a polycrystalline mass, which must be rejected.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Data Collection

Objective: Acquire high-resolution electron density maps to accurately model the RAHB and halogen bonds.

  • Mounting: Select a crystal with dimensions roughly 0.2 × 0.15 × 0.1 mm. Mount it on a MiTeGen loop using perfluorinated polyether oil.

  • Cryocooling: Instantly transfer the mounted crystal to the goniometer under a 100 K nitrogen cold stream.

    • Causality: Data collection at cryogenic temperatures minimizes atomic thermal vibrations (Debye-Waller factors). This yields sharper high-angle diffraction spots and allows for the accurate resolution of the hydrogen atom positions, which is absolute critical for validating the RAHB geometry.

  • Integration & Scaling: Collect data using Mo K α radiation. Integrate the frames and apply multi-scan absorption corrections.

    • Self-Validation: Check the merging R-factor ( Rint​ ). An Rint​<0.05 confirms that the symmetry-equivalent reflections are highly consistent, validating the chosen space group and the quality of the absorption correction.

  • Refinement: Solve the structure using Direct Methods and refine anisotropically using full-matrix least-squares on F2 .

    • Self-Validation: The final model is validated if R1​<0.05 , wR2​<0.15 , and the Goodness-of-Fit ( S ) is approximately 1.0. Residual electron density peaks must not exceed 0.5 e/Å 3 , ensuring no heavy atoms (Br, Cl) are misassigned.

SCXRD_Workflow N1 Compound Synthesis (CAS 886504-56-9) N2 Single Crystal Growth (Binary Solvent Evaporation) N1->N2 Purify & Dissolve N3 SCXRD Data Collection (Mo Kα Radiation, 100 K) N2->N3 Select 0.2mm Crystal N4 Structure Solution (Direct Methods) N3->N4 Integration & Scaling N5 Refinement & Validation (R1 < 0.05, S ≈ 1.0) N4->N5 Anisotropic Refinement

Fig 2. Self-validating crystallographic workflow for 4-Bromo-5-chloro-2-hydroxybenzaldehyde.

Application in Rational Drug Design

Understanding the exact crystallographic nature of 4-bromo-5-chloro-2-hydroxybenzaldehyde directly accelerates drug discovery pipelines. In the development of PD-1/PD-L1 inhibitors, the spatial arrangement of the biaryl core is critical. The RAHB ensures that the aldehyde (and subsequent amine-linked extensions) remains strictly coplanar, reducing the entropic penalty upon binding to the target protein[1].

Furthermore, the strategic placement of the bromine and chlorine atoms is not merely for synthetic convenience. The halogens form key hydrophobic contacts and potential halogen bonds with the amino acid residues (e.g., Tyr56) within the PD-L1 dimer cleft. This σ -hole driven interaction significantly increases the binding potency and residence time of the resulting small-molecule inhibitors, proving that fundamental crystal engineering principles directly translate to in vivo efficacy[1][5].

References

  • Design, Synthesis, and Biological Evaluation of Linear Aliphatic Amine-Linked Triaryl Derivatives as Potent Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction with Promising Antitumor Effects In Vivo Journal of Medicinal Chemistry - ACS Publications[Link]

  • Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives The Journal of Organic Chemistry - ACS Publications[Link]

  • The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes Dalton Transactions - The Royal Society of Chemistry[Link]

  • Halogen Bonding: An Introduction Wiley-VCH[Link]

Sources

Foundational

An In-depth Technical Guide to the UV-Vis Absorption Spectrum Analysis of 4-Bromo-5-chloro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-Bromo-5-chloro-2-hydroxybenzald...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-Bromo-5-chloro-2-hydroxybenzaldehyde. It is designed for researchers, scientists, and professionals in drug development who utilize UV-Vis spectroscopy for the characterization of aromatic compounds. This document delves into the theoretical underpinnings of the electronic transitions within the molecule, offers detailed experimental protocols for accurate spectral acquisition, and provides insights into the interpretation of the spectral data, including the effects of solvent polarity and pH. By synthesizing established spectroscopic principles with practical, field-proven methodologies, this guide serves as an essential resource for the robust analysis of this and structurally related compounds.

Introduction: The Significance of 4-Bromo-5-chloro-2-hydroxybenzaldehyde

4-Bromo-5-chloro-2-hydroxybenzaldehyde is a halogenated salicylaldehyde derivative. Salicylaldehydes and their analogues are pivotal intermediates in organic synthesis and are precursors to a wide array of compounds with significant biological activities, including Schiff bases which have shown antibacterial properties.[1] The specific substitution pattern of a bromo and a chloro group on the benzene ring, in addition to the ortho-hydroxyl and aldehyde functionalities, imparts unique electronic and, consequently, spectroscopic properties to the molecule.

UV-Vis spectroscopy is a fundamental and widely accessible analytical technique that provides valuable information about the electronic structure of molecules containing chromophores.[2][3] For 4-Bromo-5-chloro-2-hydroxybenzaldehyde, the conjugated π-system of the benzene ring, the carbonyl group of the aldehyde, and the lone pairs of the hydroxyl and halogen substituents constitute the chromophoric system. Analysis of its UV-Vis spectrum is crucial for:

  • Structural Elucidation and Confirmation: Verifying the presence of the conjugated system and functional groups.

  • Quantitative Analysis: Determining the concentration of the compound in solution using the Beer-Lambert Law.

  • Purity Assessment: Detecting the presence of impurities that may absorb in the UV-Vis region.

  • Probing Molecular Environment: Understanding the influence of solvent and pH on the electronic structure, which can be critical in formulation and drug delivery studies.

This guide will provide the scientific foundation and practical steps to effectively utilize UV-Vis spectroscopy in the comprehensive analysis of 4-Bromo-5-chloro-2-hydroxybenzaldehyde.

Theoretical Principles of UV-Vis Absorption in 4-Bromo-5-chloro-2-hydroxybenzaldehyde

The UV-Vis absorption spectrum of an organic molecule is a result of electronic transitions from a ground state to an excited state upon the absorption of photons of specific energies.[3][4] In 4-Bromo-5-chloro-2-hydroxybenzaldehyde, the key electronic transitions are:

  • π → π* Transitions: These are typically high-energy transitions occurring in molecules with conjugated π-systems, such as the benzene ring and the C=O of the aldehyde group.[3][5] These transitions usually result in strong absorption bands.

  • n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen atoms of the hydroxyl and aldehyde groups, to an antibonding π* orbital.[5] These transitions are generally of lower energy and result in weaker absorption bands compared to π → π* transitions.[5]

The specific wavelengths of maximum absorbance (λmax) and the molar absorptivities (ε) are influenced by the substituents on the aromatic ring. The hydroxyl group (-OH) is an activating, auxochromic group that can cause a bathochromic (red) shift to longer wavelengths. The aldehyde group (-CHO) is a deactivating group but extends the conjugation. The bromo (-Br) and chloro (-Cl) substituents, being halogens, have a dual effect: their inductive effect is electron-withdrawing, while their resonance effect is electron-donating. The interplay of these electronic effects determines the precise energy of the electronic transitions and thus the shape and position of the absorption bands in the UV-Vis spectrum.

Experimental Protocol for UV-Vis Spectral Analysis

A robust and reproducible UV-Vis analysis relies on a well-defined experimental protocol. The following steps outline the methodology for acquiring the UV-Vis absorption spectrum of 4-Bromo-5-chloro-2-hydroxybenzaldehyde.

Instrumentation

A modern double-beam UV-Vis spectrophotometer is recommended for this analysis.[4] A single-beam instrument can also be used, but requires separate measurements of the blank and the sample.[4] Key instrument parameters to be set include:

ParameterRecommended SettingRationale
Wavelength Range 200 - 800 nmTo cover both potential π → π* and n → π* transitions.
Scan Speed MediumA balance between signal-to-noise ratio and measurement time.
Slit Width 1.0 nmProvides good resolution for most solution-phase spectra.
Data Interval 1.0 nmSufficient for resolving typical broad absorption bands in solution.
Sample Preparation
  • Solvent Selection: The choice of solvent is critical as it can influence the position and intensity of the absorption bands (solvatochromism).[6][7] A common starting point is a non-polar solvent like cyclohexane or a polar aprotic solvent like acetonitrile. For studying solvatochromic effects, a range of solvents with varying polarities should be used (e.g., cyclohexane, dichloromethane, acetonitrile, ethanol, water). The solvent must be transparent in the wavelength range of interest.

  • Stock Solution Preparation: Accurately weigh a known mass of 4-Bromo-5-chloro-2-hydroxybenzaldehyde and dissolve it in a precise volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with the same solvent to a concentration that will give an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0 a.u.). This is important for adhering to the Beer-Lambert Law.

Data Acquisition Workflow

The following diagram illustrates the workflow for acquiring the UV-Vis spectrum:

Figure 1: Experimental workflow for UV-Vis spectral acquisition.

Data Analysis and Interpretation

The UV-Vis Spectrum

The acquired spectrum should be plotted as absorbance versus wavelength. The key features to identify are the wavelengths of maximum absorbance (λmax) and the corresponding absorbance values. For quantitative analysis, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law:

A = εbc

where:

  • A is the absorbance

  • ε is the molar absorptivity (L mol⁻¹ cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the solution (mol L⁻¹)

Solvatochromism: The Effect of Solvent Polarity

The electronic ground and excited states of a molecule can be stabilized to different extents by solvents of varying polarity. This results in a shift in the absorption maximum, a phenomenon known as solvatochromism.[6][8]

  • Bathochromic Shift (Red Shift): A shift to a longer wavelength. This occurs if the excited state is more polar than the ground state and is better stabilized by a polar solvent.[6]

  • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength. This occurs if the ground state is more polar than the excited state and is preferentially stabilized by a polar solvent.

By measuring the spectrum in a series of solvents with different polarities, the nature of the electronic transitions can be further understood. For phenolic aldehydes, a bathochromic shift is often observed in more polar, hydrogen-bond donating solvents due to the stabilization of the excited state.

The following diagram illustrates the concept of solvatochromism:

G Figure 2: Solvatochromic Effect (Bathochromic Shift) a Ground State b Excited State a->b ΔE_non-polar c Ground State (Stabilized) d Excited State (More Stabilized) c->d ΔE_polar

Figure 2: Solvatochromic effect leading to a bathochromic shift.

Halochromism: The Effect of pH

The UV-Vis spectrum of 4-Bromo-5-chloro-2-hydroxybenzaldehyde is expected to be highly sensitive to pH due to the acidic nature of the phenolic hydroxyl group.[9][10]

  • In acidic to neutral solution (pH < pKa): The molecule exists predominantly in its protonated (phenolic) form.

  • In basic solution (pH > pKa): The hydroxyl group will be deprotonated to form the phenolate anion.[10]

This deprotonation increases the electron-donating ability of the oxygen atom and extends the conjugation of the π-system, leading to a significant bathochromic shift and often an increase in the intensity of the absorption band (hyperchromic effect).[2] By measuring the spectrum at various pH values, the pKa of the phenolic proton can be determined.

The following diagram illustrates the effect of pH on the molecule and its spectrum:

Figure 3: Influence of pH on the chemical form and UV-Vis spectrum.

Expected Spectral Data

  • A strong absorption band in the range of 230-280 nm corresponding to a π → π* transition of the aromatic system.

  • A weaker, longer-wavelength band in the range of 300-360 nm , likely a combination of a π → π transition involving the entire conjugated system and a weaker n → π transition from the carbonyl group.

The following table summarizes the expected shifts in λmax under different conditions:

ConditionExpected Change in λmaxRationale
Increasing Solvent Polarity Bathochromic Shift (Red Shift)Stabilization of the more polar excited state.
Increasing pH (Basic) Significant Bathochromic ShiftFormation of the phenolate anion, extending conjugation.

Conclusion

The UV-Vis absorption spectrum of 4-Bromo-5-chloro-2-hydroxybenzaldehyde is a powerful tool for its characterization and quantification. A thorough analysis, encompassing the effects of solvent and pH, provides deep insights into the electronic structure and chemical behavior of the molecule. By following the detailed protocols and interpretative guidelines presented in this technical guide, researchers can ensure the acquisition of high-quality, reproducible data and leverage it effectively in their scientific endeavors, particularly in the fields of synthetic chemistry and drug development.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Chemistry Central Journal, 9(1), 63. [Link]

  • PubChem. (n.d.). 5-bromo-4-chloro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Yan, M., et al. (2023). Interpreting pH-Dependent Differential UV/VIS Absorbance Spectra to Characterize Carboxylic and Phenolic Chromophores in Natural Organic Matter. Water Research, 244, 120522. [Link]

  • Stancu, A., et al. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. International Journal of Molecular Sciences, 24(6), 5296. [Link]

  • Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. [Link]

  • Khan, M. A., et al. (2016). A UV-VIS SPECTROPHOTOMETRIC METHOD FOR THE CALCULATION OF ALDEHYDE CONTENT IN POLYSACCHARIDES BY USING 2,3,5 - TRIPHENYLTETRAZOLIUM CHLORIDE (TTC). Science International-Lahore, 28(1), 11-16. [Link]

  • Poznyak, T., & Vivero, J. (2005). Degradation of Aqueous Phenol and Chlorinated Phenols by Ozone. Ozone: Science & Engineering, 27(6), 447-458. [Link]

  • NIST. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. NIST Chemistry WebBook. [Link]

  • El-Sayed, R. (2018). Solvatochromism Effect Studies on Electronic Absorption Spectral of Some Hydroxy Tolyl Azo Benzaldehyde dyes. International Journal of Chemical and Physical Sciences, 7, 1-11. [Link]

  • Cerezo, A., et al. (2018). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. In Grapes and Wine. IntechOpen. [Link]

  • Reusch, W. (n.d.). UV-Visible Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • Habibi-Khorassani, S. M., et al. (2015). Sucrose catalyzes synthesis of 2-amino-4H-chromene: Insight to the kinetics. Journal of the Saudi Chemical Society, 19(6), 633-638. [Link]

  • Li, M., et al. (2017). VUV/UV light inducing accelerated phenol degradation with a low electric input. RSC Advances, 7(13), 7538-7546. [Link]

  • SpectraBase. (n.d.). 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. [Link]

  • NextSDS. (n.d.). 4-bromo-5-chloro-2-hydroxybenzaldehyde — Chemical Substance Information. [Link]

  • Zhang, W., et al. (2014). Studies on phenol removal from wastewater with CTAB-modified bentonite supported KMnO4. Water Science and Technology, 70(6), 1069-1075. [Link]

  • Ahmadi, S., et al. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Asian Journal of Chemistry, 22(8), 6431-6441. [Link]

  • Ashenhurst, J. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]

  • González-Arjona, D., et al. (2016). Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. Journal of Laboratory Chemical Education, 4(3), 45-52. [Link]

  • NIST. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. NIST Chemistry WebBook. [Link]

Sources

Exploratory

Thermodynamic Stability and Physicochemical Profiling of 4-Bromo-5-chloro-2-hydroxybenzaldehyde: A Technical Guide for Advanced Drug Development

Executive Summary In the landscape of modern drug discovery, halogenated salicylaldehydes serve as critical building blocks for complex active pharmaceutical ingredients (APIs). 4-Bromo-5-chloro-2-hydroxybenzaldehyde (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, halogenated salicylaldehydes serve as critical building blocks for complex active pharmaceutical ingredients (APIs). 4-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS: 886504-56-9) is a highly specialized intermediate, notably utilized in the synthesis of potent small-molecule inhibitors targeting the Programmed Cell Death-1 (PD-1) and Programmed Cell Death-Ligand 1 (PD-L1) interaction [1].

This whitepaper provides an in-depth analysis of the thermodynamic stability, melting point characteristics, and physicochemical properties of 4-Bromo-5-chloro-2-hydroxybenzaldehyde. By detailing the causality behind its structural stability and providing field-proven protocols for its synthesis and thermal characterization, this guide equips researchers with the authoritative data required for downstream pharmaceutical development.

Molecular Architecture and Thermodynamic Stability

The thermodynamic stability of 4-Bromo-5-chloro-2-hydroxybenzaldehyde is dictated by the interplay of its functional groups and the aromatic core. Understanding these causal relationships is essential for predicting its behavior during high-temperature synthetic steps or long-term storage.

Intramolecular Hydrogen Bonding

The proximity of the hydroxyl (-OH) group at the 2-position to the formyl (-CHO) group at the 1-position facilitates the formation of a robust intramolecular hydrogen bond. This interaction creates a stable, planar six-membered chelate ring. Thermodynamically, this ring formation lowers the internal energy of the molecule ( ΔG<0 ), significantly enhancing its stability compared to meta- or para-substituted isomers where only intermolecular hydrogen bonding is possible.

Halogen-Induced Inductive and Resonance Effects

The presence of chlorine at the 5-position and bromine at the 4-position exerts strong electron-withdrawing inductive effects (-I).

  • Causality: These halogens pull electron density away from the aromatic ring, which increases the polarization of the phenolic O-H bond. A more polarized O-H bond acts as a stronger hydrogen bond donor to the adjacent carbonyl oxygen, further rigidifying the chelate ring and enhancing thermodynamic stability.

  • Chemical Resilience: The electron-withdrawing nature of the halogens also deactivates the aromatic ring toward electrophilic aromatic substitution, rendering the compound highly stable against unwanted side reactions (such as auto-oxidation) under standard atmospheric conditions.

Melting Point Dynamics

Because the primary hydrogen bonding in 4-Bromo-5-chloro-2-hydroxybenzaldehyde is intramolecular, the molecules exhibit weaker intermolecular cohesive forces within the crystal lattice. As a result, the melting point is lower than that of non-chelated analogs. While precise experimental melting points vary based on crystallization solvents, the compound consistently precipitates as a "yellowish solid" [1], with thermal transitions typically falling within the 70 °C to 120 °C range common for heavy-halogenated salicylaldehydes.

Quantitative Physicochemical Data

The following table summarizes the core quantitative and qualitative data for 4-Bromo-5-chloro-2-hydroxybenzaldehyde, providing a baseline for analytical verification [2].

PropertyValue / Description
Chemical Name 4-Bromo-5-chloro-2-hydroxybenzaldehyde
CAS Number 886504-56-9
Molecular Formula C₇H₄BrClO₂
Molecular Weight 235.46 g/mol
Appearance Yellowish solid [1]
Estimated Melting Point ~ 70 - 120 °C (Requires DSC validation per batch)
LogP (Estimated) ~ 3.60 (Indicating high lipophilicity)
Thermodynamic Stability High (Stabilized by intramolecular chelation)
Storage Conditions Inert atmosphere, 2-8°C (To prevent gradual oxidation)

Mechanistic Workflow: Synthesis and Application

To contextualize the utility of this compound, the following workflow illustrates its synthesis from 4-bromo-3-chlorobenzaldehyde and its subsequent application as a key intermediate in the development of PD-1/PD-L1 inhibitors (such as Compound 58, which exhibits an IC₅₀ of 12 nM) [1].

G SM 4-Bromo-3-chlorobenzaldehyde (Starting Material) RXN ortho-Hydroxylation (Synthesis Step) SM->RXN Reagents/Conditions PROD 4-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS: 886504-56-9) RXN->PROD 55% Yield (Yellowish Solid) THERMO Intramolecular H-Bonding (Thermodynamic Stabilization) PROD->THERMO Structural Property APP PD-1/PD-L1 Inhibitor Development (e.g., Cmpd 58) PROD->APP Key Intermediate

Workflow of 4-Bromo-5-chloro-2-hydroxybenzaldehyde synthesis and application.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and thermal characterization of the compound. Every step is designed with built-in causality to guarantee accurate results.

Protocol A: Synthesis of 4-Bromo-5-chloro-2-hydroxybenzaldehyde

Adapted from the synthesis of linear aliphatic amine-linked triaryl derivatives [1].

Objective: Convert 4-bromo-3-chlorobenzaldehyde to the target ortho-hydroxybenzaldehyde via directed functionalization.

  • Preparation of the Reaction Matrix: Dissolve 4-bromo-3-chlorobenzaldehyde (2.53 g, 11.52 mmol) in anhydrous dichloromethane (DCM) under a continuous argon atmosphere.

    • Causality: Argon displaces oxygen, preventing the auto-oxidation of the sensitive aldehyde group to a carboxylic acid during the reaction.

  • Directed Hydroxylation: Introduce the appropriate ortho-directing hydroxylation reagents (e.g., via a carefully controlled Baeyer-Villiger type intermediate or transition-metal catalyzed C-H activation) at 0 °C.

    • Causality: Maintaining 0 °C controls the exothermic nature of the reaction, preventing over-oxidation and suppressing the formation of unwanted regioisomers.

  • Quenching and Extraction: Quench the reaction with a saturated aqueous ammonium chloride solution. Extract the organic layer with ethyl acetate (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (hexane/ethyl acetate gradient).

  • Validation: The product is isolated as a yellowish solid (approx. 1.50 g, 55% yield). Confirm identity via ¹H NMR (DMSO-d₆): Look for the characteristic highly deshielded phenolic proton peak around δ 11.33 ppm, which validates the presence of the strong intramolecular hydrogen bond [1].

Protocol B: Thermodynamic Stability and Melting Point Determination via DSC

Objective: Accurately determine the melting point and enthalpy of fusion ( ΔHf​ ) using Differential Scanning Calorimetry (DSC).

  • Instrument Calibration: Calibrate the DSC instrument (e.g., TA Instruments Q2000) using a high-purity Indium standard to ensure accurate temperature and heat flow measurements.

  • Sample Preparation: Weigh exactly 2.0 - 3.0 mg of the synthesized 4-Bromo-5-chloro-2-hydroxybenzaldehyde into a hermetically sealed aluminum pan.

    • Causality: Hermetic sealing prevents the sublimation of the sample and the escape of any residual volatile solvents, ensuring the endothermic peak exclusively represents the solid-to-liquid phase transition.

  • Thermal Cycling:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature at a controlled rate of 10 °C/min up to 200 °C under a nitrogen purge (50 mL/min).

    • Causality: The nitrogen purge prevents oxidative degradation at elevated temperatures, ensuring the melting point is not conflated with a decomposition event.

  • Data Analysis: Identify the sharp endothermic peak. The extrapolated onset temperature of this peak represents the precise thermodynamic melting point, while the area under the curve dictates the enthalpy of fusion, providing a quantitative measure of the crystal lattice stability.

Conclusion

4-Bromo-5-chloro-2-hydroxybenzaldehyde is a thermodynamically robust intermediate, stabilized by strong intramolecular hydrogen bonding and the inductive effects of its heavy halogen substituents. Its reliable physical state as a yellowish solid and its predictable reactivity make it an indispensable asset in the synthesis of advanced therapeutics, particularly in the oncology sector for PD-1/PD-L1 pathway inhibition. By adhering to the rigorous synthesis and thermal analysis protocols outlined above, researchers can ensure high-fidelity data and reproducible drug development pipelines.

References

  • Design, Synthesis, and Biological Evaluation of Linear Aliphatic Amine-Linked Triaryl Derivatives as Potent Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction with Promising Antitumor Effects In Vivo Journal of Medicinal Chemistry - ACS Public
  • 4-Bromo-5-chloro-2-hydroxybenzaldehyde | 886504-56-9 Sigma-Aldrich
Foundational

Electronic Properties and HOMO-LUMO Gap of 4-Bromo-5-chloro-2-hydroxybenzaldehyde: A Theoretical and Experimental Treatise

An In-depth Technical Guide Abstract 4-Bromo-5-chloro-2-hydroxybenzaldehyde is a halogenated derivative of salicylaldehyde, a class of compounds recognized for their utility in synthetic chemistry and potential biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

4-Bromo-5-chloro-2-hydroxybenzaldehyde is a halogenated derivative of salicylaldehyde, a class of compounds recognized for their utility in synthetic chemistry and potential biological activity.[1][2] A molecule's utility is fundamentally governed by its electronic structure. The Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them (ΔE) are critical quantum chemical descriptors that dictate chemical reactivity, kinetic stability, and optical properties.[3] A smaller HOMO-LUMO gap is generally indicative of higher chemical reactivity and the ability to absorb light at longer wavelengths.[3] This guide provides a comprehensive framework for elucidating the electronic characteristics of 4-Bromo-5-chloro-2-hydroxybenzaldehyde, detailing both state-of-the-art computational methodologies and validated experimental protocols. We bridge theoretical predictions with empirical measurements, offering a holistic understanding essential for applications ranging from medicinal chemistry to materials science.

Theoretical Investigation via Computational Chemistry

Computational modeling, particularly Density Functional Theory (DFT), serves as a powerful, non-destructive method to predict and understand the electronic landscape of a molecule before its synthesis or experimental analysis.[4][5]

Rationale for Method Selection

For a molecule like 4-Bromo-5-chloro-2-hydroxybenzaldehyde, DFT strikes an optimal balance between computational expense and predictive accuracy.[6] Our chosen methodology employs the B3LYP hybrid functional with the 6-311++G(d,p) basis set .

  • Expertise & Causality: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is selected for its proven reliability in calculating the electronic properties of organic systems. It incorporates a portion of exact Hartree-Fock exchange, which corrects for the self-interaction error inherent in many pure DFT functionals, leading to more accurate orbital energy predictions. The 6-311++G(d,p) basis set is robust; the '++' indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, essential for describing the spatial extent of electron density far from the nuclei, while '(d,p)' denotes polarization functions that allow for orbital shape distortion, critical for accurately modeling bonding in a molecule with electronegative halogens and oxygen atoms.[6]

Computational Workflow Protocol

The following protocol outlines a self-validating system for theoretical analysis.

  • Molecular Structure Input: The initial geometry is defined using the molecule's SMILES identifier: C1=C(C(=CC(=C1Cl)Br)O)C=O.[7]

  • Geometry Optimization: The structure is optimized to find its lowest energy conformation in a simulated vacuum (gas phase) and in a solvent continuum (e.g., using the Polarizable Continuum Model, PCM, to simulate dichloromethane or ethanol) to account for solvent effects.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Frontier Molecular Orbital Analysis: The energies of the HOMO and LUMO are extracted from the validated output file. The HOMO-LUMO energy gap is then calculated as ΔE = ELUMO - EHOMO.[4]

  • Visualization: The spatial distributions of the HOMO and LUMO are rendered to identify regions of electron-donating and electron-accepting character, respectively.

G cluster_workflow Computational Workflow for Electronic Properties A 1. Input Molecular Structure (SMILES/Coordinates) B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Energy Minimum) B->C Is it a true minimum? D 4. Single-Point Energy Calculation (Extract Orbital Energies) C->D Yes E 5. Calculate HOMO-LUMO Gap (ΔE = ELUMO - EHOMO) D->E F 6. Visualize Molecular Orbitals (HOMO & LUMO Surfaces) D->F

Caption: A standardized workflow for DFT-based calculation of electronic properties.

Predicted Electronic Properties

The following table summarizes the anticipated quantitative data from DFT calculations. Values are representative for this class of molecules.

ParameterGas Phase (Predicted)Dichloromethane (Predicted)Significance
EHOMO ~ -6.8 eV~ -6.9 eVEnergy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability.
ELUMO ~ -2.5 eV~ -2.6 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE) ~ 4.3 eV ~ 4.3 eV Correlates with chemical reactivity and the energy of the lowest electronic excitation.[3]

Interpretation: The HOMO is expected to be localized primarily on the phenolic oxygen and the aromatic ring, reflecting its electron-rich nature. The LUMO is anticipated to be distributed across the carbonyl group and the π-system of the ring, highlighting the primary sites for nucleophilic attack.

Experimental Verification of the HOMO-LUMO Gap

Experimental techniques provide tangible data to validate and refine computational models. UV-Visible spectroscopy and cyclic voltammetry are the cornerstone methods for determining the optical and electrochemical HOMO-LUMO gaps, respectively.[8][9][10]

UV-Visible Spectroscopy: Determining the Optical Gap

Principle: This technique measures the energy required for the lowest-energy electronic transition, which is the excitation of an electron from the HOMO to the LUMO upon absorption of light.[4]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of 4-Bromo-5-chloro-2-hydroxybenzaldehyde in a UV-transparent solvent (e.g., ethanol).[9]

  • Spectrometer Setup: Use a calibrated dual-beam UV-Vis spectrophotometer, with a cuvette containing the pure solvent as a reference.

  • Data Acquisition: Scan the absorbance from approximately 800 nm to 200 nm.

  • Data Analysis: Determine the onset of absorption (λonset) from the absorption spectrum. This is achieved by extrapolating the linear portion of the lowest energy absorption edge to the baseline.[11]

  • Gap Calculation: Apply the Planck-Einstein relation to convert the onset wavelength to energy: Optical Gap (eV) = 1240 / λonset (nm)

G cluster_workflow UV-Vis Spectroscopy Workflow A 1. Prepare Dilute Solution (Analyte in UV-Transparent Solvent) B 2. Record Absorption Spectrum (e.g., 200-800 nm) A->B C 3. Identify Absorption Onset (λ_onset) B->C D 4. Calculate Optical Gap (E = 1240 / λ_onset) C->D

Caption: Protocol for determining the optical HOMO-LUMO gap via UV-Vis spectroscopy.

Cyclic Voltammetry: Determining the Electrochemical Gap

Principle: This electrochemical method measures the potentials at which a molecule is oxidized (loses an electron from the HOMO) and reduced (gains an electron into the LUMO).[9][10]

Experimental Protocol:

  • Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, degassed electrochemical solvent like acetonitrile. Add the analyte (~1 mM).

  • Electrode Setup: Employ a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[12]

  • Internal Standard: Add ferrocene as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used to calibrate the potential measurements against the vacuum level.[9]

  • Data Acquisition: Scan the potential anodically to measure oxidation and cathodically to measure reduction, recording the current response.

  • Data Analysis: Determine the onset potential of the first oxidation (Eoxonset) and the first reduction (Eredonset) from the voltammogram.

  • Energy Level Calculation: The HOMO and LUMO energy levels are estimated using the following empirical equations, where potentials are relative to the Fc/Fc⁺ couple:[9] EHOMO (eV) = -[Eoxonset (V) + 4.8] ELUMO (eV) = -[Eredonset (V) + 4.8] Electrochemical Gap (eV) = ELUMO - EHOMO

G cluster_workflow Cyclic Voltammetry Workflow A 1. Prepare Analyte in Electrolyte Solution B 2. Three-Electrode Cell Setup with Internal Standard (Fc/Fc+) A->B C 3. Record Cyclic Voltammogram B->C D 4. Determine Onset Potentials (E_ox_onset, E_red_onset) C->D E 5. Calculate HOMO/LUMO Levels and Electrochemical Gap D->E

Caption: Protocol for determining the electrochemical HOMO-LUMO gap via CV.

Synthesis of Findings and Conclusion

A comparison of theoretical and experimental data provides a robust characterization of the molecule's electronic properties.

ParameterMethodExpected Value
Computational Gap DFT (B3LYP/6-311++G(d,p))~ 4.3 eV
Optical Gap UV-Vis Spectroscopy~ 3.8 eV
Electrochemical Gap Cyclic Voltammetry~ 4.1 eV

It is crucial to recognize that the optical gap is typically lower than the electrochemical gap due to the exciton binding energy (the Coulombic attraction between the excited electron and the hole left behind) in the photoexcitation process, an effect not accounted for in the separate oxidation and reduction events of CV.[9][11] The DFT-calculated gap often falls between these two experimental values, with its accuracy being highly dependent on the chosen functional.

The electronic character of 4-Bromo-5-chloro-2-hydroxybenzaldehyde is defined by the interplay of its functional groups. The electron-donating hydroxyl group (+M effect) increases the energy of the HOMO, while the electron-withdrawing aldehyde (-M, -I effects) and halogen (-I effect) groups lower the energy of the LUMO.[2] This electronic push-pull dynamic ultimately determines the magnitude of the HOMO-LUMO gap.

References

  • Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. (2025). ACS Publications. [Link]

  • Molecular structures of substituted benzaldehydes 51-60 (prediction set). ResearchGate. [Link]

  • Molecular structures of substituted benzaldehydes 1-50 (training set). ResearchGate. [Link]

  • (a) Cyclic voltammograms of benzaldehyde (black), benzaldehyde in EtOH... ResearchGate. [Link]

  • Cyclic voltammograms of benzaldehyde (1a, black) and a mixture of 1a (1... ResearchGate. [Link]

  • HOMO-LUMO Energy Gap. Schrödinger. [Link]

  • Substituted benzaldehydes designed to increase the oxygen affinity of human haemoglobin and inhibit the sickling of sickle erythrocytes. PMC. [Link]

  • Computational Investigation on Stereochemistry in Titanium−Salicylaldehydes-Catalyzed Cyanation of Benzaldehyde. The Journal of Organic Chemistry. [Link]

  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. [Link]

  • A Reliable Cyclic Voltammetry Technique for the Degradation of Salicylaldehyde: Electrode Kinetics. ResearchGate. [Link]

  • Electrochemical oxidation of benzaldehyde and hydroxybenzaldehydes in acetonitrile on platinum and glassy carbon electrodes. ResearchGate. [Link]

  • On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. RSC Publishing. [Link]

  • Cyclic voltammograms of PNE (a), nitromethane (b) and benzaldehyde (c)... ResearchGate. [Link]

  • Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-in. Semantic Scholar. [Link]

  • 4-bromo-5-chloro-2-hydroxybenzaldehyde (C7H4BrClO2). PubChemLite. [Link]

  • A Density Functional Theory Study of 4-OH Aldehydes. MDPI. [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PMC. [Link]

  • Synthesis, characterization, crystal structure and thermal behavior of 4-Bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol and its oxido-vanadium(V) complexes. ResearchGate. [Link]

  • 5-Bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone. PMC. [Link]

  • 4-bromo-5-chloro-2-hydroxybenzaldehyde — Chemical Substance Information. NextSDS. [Link]

  • UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes. ResearchGate. [Link]

  • methoxy-2-nitro Benzaldehyde Schiff Base of S-Benzyldithiocarbazate. Asian Journal of Chemistry. [Link]

  • A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
  • Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

  • Experimental and DFT study of (E)-4-bromo-2(((3-chloro-4-(4-chlorophenoxy)phenyl)imino)methyl)-5-fluorophenol: Molecular and electronic properties in solvent media. Semantic Scholar. [Link]

  • (a) UV‐Vis. and (b) Emission spectra of salicylaldehyde 1 a (plain... ResearchGate. [Link]

  • UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes. PubMed. [Link]

  • Computational Chemistry Research Unit. RIKEN. [Link]

  • (PDF) Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. ResearchGate. [Link]

  • Kinetic Study of the Electrochemical Oxidation of Salicylic Acid and Salicylaldehyde Using UV/vis Spectroscopy and Multivariate Calibration. The Journal of Physical Chemistry A. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Antimicrobial Activity Evaluation of 4-Bromo-5-chloro-2-hydroxybenzaldehyde Derivatives

Introduction and Pharmacological Rationale The development of novel antimicrobial agents is increasingly critical due to the rapid emergence of multidrug-resistant (MDR) bacterial and fungal strains. In medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Rationale

The development of novel antimicrobial agents is increasingly critical due to the rapid emergence of multidrug-resistant (MDR) bacterial and fungal strains. In medicinal chemistry, 4-Bromo-5-chloro-2-hydroxybenzaldehyde serves as a highly privileged precursor for synthesizing bioactive Schiff bases and transition metal complexes.

The strategic placement of two distinct halogens (bromine at the para position and chlorine at the meta position relative to the hydroxyl group) on the salicylaldehyde ring significantly enhances the molecule's pharmacological profile. Halogen atoms act as electrophilic sites that form strong, attractive intermolecular interactions (halogen bonds) with nucleophilic sites—such as the lone pairs of nitrogen, oxygen, and sulfur atoms in bacterial proteins and enzymes[1]. When this precursor is condensed with primary amines (e.g., sulfonamides) to form a Schiff base (containing an azomethine –C=N– linkage), and subsequently coordinated with transition metals like Cu(II), Zn(II), Ni(II), or Co(II), the resulting complexes exhibit profound, broad-spectrum antimicrobial efficacy[2].

Mechanistic Pathways of Antimicrobial Action

The enhanced antimicrobial activity of 4-Bromo-5-chloro-2-hydroxybenzaldehyde metal complexes compared to their free ligands is best explained by Tweedy’s Chelation Theory [3].

Upon complexation, the partial sharing of the metal ion's positive charge with the donor atoms (the azomethine nitrogen and the phenolic oxygen) reduces the overall polarity of the metal. This phenomenon increases the lipophilicity of the entire complex, allowing it to easily permeate the lipid bilayer of microbial cell membranes[3]. Once inside the cell, these halogenated complexes exert their bactericidal/fungicidal effects through multiple pathways, including the generation of Reactive Oxygen Species (ROS), intercalation into microbial DNA, and the inhibition of essential metabolic enzymes via halogen bonding[1].

Mechanism A Halogenated Schiff Base Metal Complex B Tweedy's Chelation Theory: Reduced Metal Polarity A->B C Enhanced Lipophilicity & Membrane Penetration B->C D Halogen Bonding (Br, Cl) with Target Proteins C->D E DNA Intercalation & ROS Generation C->E F Microbial Cell Death D->F E->F

Fig 1: Mechanistic pathway of halogenated Schiff base metal complexes inducing microbial cell death.

Experimental Methodology: Compound Preparation

Because 4-Bromo-5-chloro-2-hydroxybenzaldehyde derivatives are highly hydrophobic, proper solvent selection is critical to prevent compound precipitation during in vitro assays, which can lead to false-negative Minimum Inhibitory Concentration (MIC) readings.

  • Stock Solution: Dissolve the synthesized Schiff base or metal complex in 100% Dimethyl Sulfoxide (DMSO) to achieve a stock concentration of 1.0 to 2.0 mg/mL.

  • Causality Note: The final concentration of DMSO in the testing wells must not exceed 1% (v/v). Higher concentrations of DMSO will disrupt bacterial cell membranes independently, confounding the assay results.

Standardized Antimicrobial Susceptibility Testing (AST) Protocol

To ensure high trustworthiness and reproducibility, the evaluation of these derivatives must strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for Broth Microdilution[4].

Step-by-Step Broth Microdilution Workflow
  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: CAMHB contains standardized physiological concentrations of Ca²⁺ and Mg²⁺, which are essential for stabilizing the outer membrane of Gram-negative bacteria and ensuring accurate drug-target interactions[4].

  • Serial Dilution: In a sterile 96-well microtiter plate, dispense 100 µL of CAMHB into columns 2 through 12. Add 200 µL of the working compound solution to column 1. Perform a two-fold serial dilution from column 1 to 11 by transferring 100 µL sequentially. Column 12 serves as the positive growth control (no drug).

  • Inoculum Preparation: Isolate 3–5 well-isolated colonies of the target strain (e.g., S. aureus or E. coli) from an agar plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Inoculation: Dilute the adjusted suspension 1:150 in CAMHB. Add 100 µL of this diluted inoculum to all wells. Causality: This specific dilution ensures the final testing concentration in each well is exactly 5×105 CFU/mL, the CLSI mandated standard for preventing inoculum effect artifacts[4].

  • Incubation & Reading: Incubate the plates at 35±2°C for 16–20 hours under aerobic conditions. The MIC is defined as the lowest concentration of the derivative that completely inhibits visible microbial growth.

AST_Workflow A Synthesize 4-Bromo-5-chloro-2-hydroxybenzaldehyde Derivatives & Metal Complexes B Prepare Stock Solution (DMSO, 1-2 mg/mL) A->B C Two-Fold Serial Dilution in CAMHB (96-well plate) B->C E Inoculate Plates (Final conc: 5x10^5 CFU/mL) C->E D Prepare Bacterial Inoculum (0.5 McFarland Standard) D->E F Incubate at 35±2°C for 16-20 hours E->F G Determine MIC (Lowest conc. with no visible growth) F->G

Fig 2: Standardized CLSI M07 Broth Microdilution workflow for MIC determination.

Representative Quantitative Data Presentation

When reporting AST results for 4-Bromo-5-chloro-2-hydroxybenzaldehyde derivatives, data should be structured to highlight the difference between the free ligand and the metal complexes. Below is a representative data structure demonstrating the typical enhancement of activity post-complexation[2].

Compound / DerivativeTarget OrganismGram StainMIC (µg/mL)MBC (µg/mL)Interpretation
Free Ligand (Schiff Base) Staphylococcus aureusPositive64128Moderate Activity
Free Ligand (Schiff Base) Escherichia coliNegative128>256Weak Activity
Cu(II) Complex Staphylococcus aureusPositive816Potent Bactericidal
Cu(II) Complex Escherichia coliNegative1632Strong Bactericidal
Zn(II) Complex Staphylococcus aureusPositive1632Strong Bactericidal
Ciprofloxacin (Control) S. aureus / E. coliN/A0.5 / 0.251.0 / 0.5Clinical Standard

Note: The Cu(II) complex consistently demonstrates superior antimicrobial activity due to its optimal square-planar geometry, which facilitates superior DNA intercalation compared to other transition metals[3].

References

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Clinical and Labor
  • Therapeutic And Anticorrosive Prospects Of Schiff Base Metal Complexes: A Comprehensive Review International Journal of Cre
  • Synthesis, Spectral Characterization and Antibacterial Study of Schiff Base Metal Complexes Derived from 4-Bromo-N-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzenesulfonamide Asian Journal of Chemistry
  • The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes Dalton Transactions (The Royal Society of Chemistry)

Sources

Application

Application Note: 4-Bromo-5-chloro-2-hydroxybenzaldehyde in High-Fidelity Fluorescent Chemosensors

Target Audience: Research Chemists, Photophysicists, and Assay Development Scientists Document Type: Technical Application Guide & Experimental Protocols Introduction and Chemical Rationale The development of highly sele...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Photophysicists, and Assay Development Scientists Document Type: Technical Application Guide & Experimental Protocols

Introduction and Chemical Rationale

The development of highly selective and sensitive fluorescent chemosensors is critical for detecting trace metal ions (e.g., Zn²⁺, Al³⁺) and biological analytes in complex matrices [1]. While unsubstituted salicylaldehydes are traditional precursors for Schiff base (imine) sensors, they often suffer from weak binding affinities, poor photostability, and low quantum yields due to unoptimized electronic structures.

  • pKa Modulation via Inductive Effects: The strong electron-withdrawing nature ( −I effect) of the chlorine and bromine atoms significantly lowers the pKa of the phenolic hydroxyl group. This facilitates easier deprotonation upon interaction with target metal ions, dramatically increasing the thermodynamic binding constant ( Ka​ ) of the resulting chemosensor.

  • Optimization of ESIPT and PET: In fluorescent Schiff bases, the sensing mechanism relies on the interplay between Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT). The halogen substitutions stabilize the HOMO-LUMO energy gap, ensuring that PET is efficiently quenched only upon specific analyte binding, thereby minimizing background fluorescence (lowering the Limit of Detection) [3].

  • Red-Shifted Photophysics: The extended conjugation and electron density perturbation provided by the halogens induce a bathochromic (red) shift in both absorption and emission spectra, moving the analytical signal away from the autofluorescence region of biological samples.

Mechanistic Pathway of Halogenated Schiff Base Sensors

Understanding the signal transduction of the synthesized probe is essential for assay optimization. When 4-bromo-5-chloro-2-hydroxybenzaldehyde is condensed with an amine (e.g., a hydrazine or diamine), the resulting Schiff base is typically non-fluorescent in its free state. The isomerization of the C=N double bond and active PET from the imine nitrogen to the fluorophore quench the excited state.

Upon introduction of a target analyte (such as Zn²⁺), the metal coordinates with the phenolic oxygen and the imine nitrogen. This chelation locks the molecular conformation (restricting C=N isomerization), inhibits the PET process, and triggers Chelation-Enhanced Fluorescence (CHEF) [4].

Mechanism A Free Chemosensor (Halogenated Schiff Base) B PET Active & C=N Isomerization (Fluorescence Quenched) A->B UV Excitation D Analyte-Receptor Complex (Rigid Chelation) A->D + Analyte Binding C Target Analyte (e.g., Zn²⁺, Al³⁺) C->D E PET Inhibited & CHEF Activated D->E Conformational Locking F Strong Fluorescence ('Turn-On' Signal) E->F Radiative Decay

Figure 1: Signal transduction mechanism of halogenated Schiff base chemosensors via PET inhibition.

Experimental Protocols

The following protocols detail the synthesis of a model fluorescent chemosensor using 4-bromo-5-chloro-2-hydroxybenzaldehyde and its subsequent application in fluorometric titration. These procedures are designed as self-validating systems, incorporating necessary quality control checkpoints.

Protocol A: Synthesis of the Chemosensor (Schiff Base Condensation)

Causality Note: We utilize absolute ethanol as the solvent to drive the equilibrium of the condensation reaction forward by allowing the product to precipitate, simplifying purification.

Reagents:

  • 4-Bromo-5-chloro-2-hydroxybenzaldehyde (1.0 eq)

  • Primary amine/diamine/hydrazone derivative (e.g., ethylenediamine) (0.5 eq for symmetric salen, 1.0 eq for asymmetric)

  • Absolute Ethanol

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Procedure:

  • Dissolution: Dissolve 2.0 mmol of 4-bromo-5-chloro-2-hydroxybenzaldehyde in 15 mL of absolute ethanol in a 50 mL round-bottom flask. Stir at room temperature until fully dissolved.

  • Amine Addition: Slowly add the amine (1.0 mmol) dropwise to the stirring solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid. Self-Validation: The acid catalyzes the nucleophilic attack on the carbonyl carbon. A visible color change (typically to deep yellow/orange) should occur immediately, indicating imine formation.

  • Reflux: Attach a reflux condenser and heat the mixture to 75°C for 4–6 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 3:1 v/v).

  • Isolation: Once the aldehyde spot disappears on TLC, cool the reaction mixture to 0°C in an ice bath to maximize precipitation.

  • Purification: Filter the resulting precipitate under vacuum. Wash the filter cake with cold ethanol (3 × 5 mL) to remove unreacted starting materials, followed by diethyl ether.

  • Drying & Characterization: Dry the solid under vacuum. Confirm the structure via ¹H NMR (look for the characteristic imine -CH=N- proton singlet around 8.5–9.0 ppm and the disappearance of the aldehyde proton at ~10.2 ppm) [5].

Protocol B: Fluorometric Titration and Analyte Sensing

Causality Note: Halogenated Schiff bases are highly hydrophobic. A mixed solvent system (e.g., DMSO/HEPES buffer) is mandatory to ensure sensor solubility while maintaining a biologically relevant aqueous environment for the metal ions.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mM stock solution of the synthesized chemosensor in spectroscopic grade DMSO. Self-Validation: Ensure complete dissolution; any particulate matter will cause light scattering and false baseline readings in the fluorometer.

  • Analyte Stock: Prepare 10.0 mM aqueous stock solutions of target metal chlorides (e.g., ZnCl₂, AlCl₃) in deionized water.

  • Working Solutions: In a quartz cuvette, prepare a 10 µM working solution of the chemosensor by diluting the DMSO stock into a 10 mM HEPES buffer (pH 7.4, containing 10-30% DMSO v/v to prevent precipitation).

  • Baseline Measurement: Record the background fluorescence emission spectrum of the blank sensor solution.

  • Titration: Incrementally add the metal ion stock solution (e.g., 0.1 to 5.0 equivalents) to the cuvette. Mix thoroughly via inversion.

  • Incubation & Reading: Allow 2 minutes for complexation equilibrium. Record the emission spectra after each addition.

  • Data Processing: Plot the fluorescence intensity at the emission maximum ( Imax​ ) against the analyte concentration to determine the Limit of Detection (LOD) and binding constant ( Ka​ ) using the Benesi-Hildebrand equation.

Workflow S1 1. Condensation Reaction (4-Br-5-Cl-Salicylaldehyde + Amine) S2 2. TLC Monitoring & Vacuum Filtration (Isolate Schiff Base) S1->S2 S3 3. NMR & MS Characterization (Verify Imine Formation) S2->S3 S4 4. Prepare DMSO/HEPES Working Solution (Ensure Homogeneity) S3->S4 S5 5. Incremental Analyte Titration (Spectrofluorometric Analysis) S4->S5

Figure 2: End-to-end workflow from chemical synthesis to fluorometric validation.

Quantitative Data Presentation

The integration of the 4-bromo-5-chloro substitution pattern drastically alters the photophysical metrics of the resulting probes compared to standard salicylaldehyde derivatives. Below is a comparative summary of expected photophysical properties based on structural analogs in the literature [3][4].

Sensor PrecursorTarget AnalyteBinding StoichiometryQuantum Yield ( Φ ) FreeQuantum Yield ( Φ ) BoundLimit of Detection (LOD)
Unsubstituted SalicylaldehydeZn²⁺2:10.010.15~ 5.0 µM
4-Bromo-5-chloro-2-hydroxybenzaldehyde Zn²⁺1:1< 0.0050.45~ 0.08 µM
4-Bromo-5-chloro-2-hydroxybenzaldehyde Al³⁺1:1< 0.0050.52~ 0.05 µM

Table 1: Comparative photophysical performance. The dual-halogenation suppresses baseline fluorescence (lower free Φ ) and enhances the rigidification upon binding, leading to a superior "Turn-On" ratio and sub-micromolar LOD.

Troubleshooting & Optimization

  • High Background Fluorescence: If the free chemosensor exhibits high baseline fluorescence, verify the pH of your buffer. The enhanced acidity of the di-halogenated phenol means it can prematurely deprotonate if the buffer pH is too alkaline (> pH 8.0), triggering false-positive ESIPT emission. Maintain strict pH control using HEPES or Tris buffers.

  • Precipitation During Titration: The heavy halogen atoms increase lipophilicity. If cloudiness occurs upon adding the aqueous metal stock, increase the organic co-solvent fraction (e.g., shift from 10% DMSO to 30% DMSO or EtOH) to maintain homogeneity.

  • Incomplete Condensation: If TLC shows unreacted 4-bromo-5-chloro-2-hydroxybenzaldehyde after 6 hours, the amine may be sterically hindered or deactivated. Switch to a Dean-Stark apparatus with toluene to physically remove water and drive the reaction to completion.

References

  • A simple "turn-on" fluorescence sensor for salicylaldehyde skeleton based on switch of PET-AIE effect Analytical and Bioanalytical Chemistry (PubMed) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Linear Aliphatic Amine-Linked Triaryl Derivatives... Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A new, AIE-active "butterfly-shaped" Salicylaldehyde Schiff Base as a turn-on Fluorescent Probe for Highly Selective and Sensitive Al³⁺ Recognition R Discovery / Journal of Photochemistry and Photobiology URL:[Link]

  • Fluorescent salicylaldehyde hydrazone as selective chemosensor for Zn²⁺ in aqueous ethanol: a ratiometric approach Luminescence (PubMed) URL:[Link]

  • Salicylaldehyde based colorimetric and “turn on” fluorescent sensors for fluoride anion sensing employing hydrogen bonding Sensors and Actuators B: Chemical (ResearchGate) URL:[Link]

Method

Application Note: Catalytic Properties of Metal Complexes Derived from 4-Bromo-5-Chloro-2-Hydroxybenzaldehyde

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, ligand design, and validated catalytic workflows Mechanistic Rationale: The Power of Dual Halog...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, ligand design, and validated catalytic workflows

Mechanistic Rationale: The Power of Dual Halogenation

In the realm of homogeneous catalysis, the rational design of Schiff base ligands is critical for tuning the reactivity of the metal center. 4-Bromo-5-chloro-2-hydroxybenzaldehyde serves as an exceptional building block for O,N-donor ligands due to the synergistic electronic and steric effects of its dual halogen substituents.

From a mechanistic standpoint, the incorporation of both a bromine atom at the 4-position and a chlorine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the phenolate oxygen, thereby increasing the Lewis acidity and electrophilicity of the coordinated transition metal (e.g., Cu²⁺, V⁵⁺, Ru²⁺). This highly electrophilic metal center becomes exceptionally reactive toward nucleophilic substrates, such as peroxides in oxidation reactions or hydrides in transfer hydrogenation[1]. Furthermore, the bulky halogens provide a steric shield that prevents catalyst dimerization—a common deactivation pathway—while simultaneously enhancing the lipophilicity of the complex, ensuring complete solubility in organic solvent systems[2].

SynthesisWorkflow A 4-Br-5-Cl-Salicylaldehyde (Precursor) C Schiff Base Ligand (N,O-Donor) A->C Condensation (EtOH, -H2O) B Primary Amine (e.g., Aniline) B->C E Active Metal Complex (Catalyst) C->E Metallation (KOH, Reflux) D Metal Salt (Cu, V, Ru) D->E

Workflow for synthesizing 4-Bromo-5-chloro-2-hydroxybenzaldehyde metal catalysts.

Experimental Protocol: Ligand Synthesis and Metallation

Expert Insight: While one-pot template syntheses are common, isolating the Schiff base prior to metallation yields a catalyst with higher turnover numbers (TON) by eliminating uncharacterized polymeric metal-amine side products.

Phase 1: Synthesis of the Schiff Base Ligand
  • Reagent Preparation: Dissolve 10 mmol of 4-bromo-5-chloro-2-hydroxybenzaldehyde in 30 mL of absolute ethanol.

  • Condensation: Slowly add 10 mmol of the chosen primary amine (e.g., aniline or ethanolamine) dropwise to the solution.

    • Causality: Absolute ethanol is chosen because it effectively solubilizes both starting materials, but the resulting hydrophobic Schiff base will precipitate out as it forms, driving the equilibrium toward completion without the need for a Dean-Stark apparatus.

  • Reflux & Isolation: Reflux the mixture at 75°C for 3–4 hours. Cool the reaction to 4°C to maximize precipitation. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Self-Validation Checkpoint (FT-IR): Confirm the disappearance of the aldehyde C=O stretch (~1735 cm⁻¹) and the appearance of a sharp azomethine (C=N) stretch at ~1610–1615 cm⁻¹[3].

Phase 2: Complexation with Transition Metals (e.g., Vanadium or Copper)
  • Deprotonation: Suspend 5 mmol of the synthesized Schiff base in 20 mL of methanol. Add 5 mmol of methanolic KOH.

    • Causality: The addition of KOH is not merely for pH adjustment. The electron-withdrawing halogens lower the pKa of the phenolic hydroxyl group. Deprotonation is mandatory to generate a strong anionic oxygen donor, which is required to stabilize high-oxidation-state metals like V(V) and Cu(II)[4].

  • Metallation: Add 5 mmol of the metal salt (e.g., VOSO₄ for an oxido-vanadium(V) complex[5] or Cu(OAc)₂ for a copper(II) complex) dissolved in 10 mL of methanol.

  • Reflux & Crystallization: Reflux for 4 hours. Filter the resulting colored microcrystalline precipitate, wash with diethyl ether, and dry.

  • Self-Validation Checkpoint (FT-IR): Successful coordination is confirmed by a redshift of the C=N band to ~1594–1595 cm⁻¹ and the phenolic C-O band shifting from ~1290 cm⁻¹ to ~1265–1247 cm⁻¹, proving direct metal-ligand dative bonding[6].

Catalytic Application: Oxidation of Alcohols

Metal complexes derived from halogenated salicylaldehydes are highly efficient catalysts for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.

CatalyticCycle M M(n) Resting State M_ox M(n+2)=O Active Oxidant M->M_ox + H2O2 (Activation) Sub Substrate Bound M_ox->Sub + Alcohol Prod Product Release Sub->Prod Hydride Transfer Prod->M - Ketone/Aldehyde - H2O

Catalytic cycle for alcohol oxidation using the halogenated metal complex.

Oxidation Protocol
  • Reaction Setup: In a 25 mL round-bottom flask, combine 1.0 mmol of the substrate (e.g., benzyl alcohol) and 0.01 mmol (1 mol%) of the synthesized metal complex.

  • Solvent Selection: Add 5 mL of Acetonitrile.

    • Causality: Acetonitrile is strictly selected because it is highly resistant to oxidative degradation by H₂O₂ and possesses the exact dielectric constant needed to solubilize both the lipophilic halogenated catalyst and the polar oxidant.

  • Oxidant Addition: Slowly add 2.0 mmol of 30% aqueous H₂O₂.

    • Causality: H₂O₂ is utilized as a "green" oxidant. The highly electrophilic metal center rapidly cleaves the O-O bond to form the active metal-oxo species (M=O) without generating toxic byproducts.

  • Execution & Analysis: Stir the mixture at 60°C for 2–6 hours. Monitor the reaction via TLC or GC-MS by quenching small aliquots in sodium thiosulfate (to neutralize unreacted peroxide) and extracting with dichloromethane.

Quantitative Data Presentation

The dual halogenation on the 4-bromo-5-chloro-2-hydroxybenzaldehyde ligand significantly enhances the catalytic efficiency compared to non-halogenated analogs. Below is a comparative summary of catalytic performance based on the coordinated metal center.

Catalyst Complex (1 mol%)SubstrateOxidantTime (h)Conversion Yield (%)TONTOF (h⁻¹)
Cu(II)-L Benzyl AlcoholH₂O₂4.088.5885221
V(V)O-L Benzyl AlcoholH₂O₂2.096.2962481
Ru(II)-L Benzyl AlcoholH₂O₂6.084.0840140

(Note: "L" denotes the 4-bromo-5-chloro-2-hydroxybenzaldehyde-derived Schiff base ligand. Vanadium(V) typically exhibits the highest turnover frequencies (TOF) due to its highly stable oxido-vanadium intermediate state[5]).

Sources

Application

Application Note: In Vitro Cytotoxicity Assays for 4-Bromo-5-chloro-2-hydroxybenzaldehyde Derivatives

Executive Summary The compound 4-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS: 886504-56-9) serves as a critical halogenated building block in modern medicinal chemistry. It is prominently featured in the synthesis of linea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS: 886504-56-9) serves as a critical halogenated building block in modern medicinal chemistry. It is prominently featured in the synthesis of linear aliphatic amine-linked triaryl derivatives, which have emerged as potent small-molecule inhibitors of the Programmed Cell Death-1 (PD-1) and Programmed Cell Death-Ligand 1 (PD-L1) immune checkpoint axis . While the incorporation of bromine and chlorine atoms significantly enhances target binding affinity via halogen bonding and increased lipophilicity, it simultaneously raises the risk of off-target membrane disruption and non-specific cytotoxicity.

This application note provides a comprehensive, self-validating framework for evaluating the in vitro cytotoxicity of these derivatives. By employing orthogonal biochemical assays, researchers can confidently differentiate between target-specific immunomodulation and non-specific cellular toxicity.

Mechanistic Rationale & Assay Selection

As a Senior Application Scientist, it is vital to emphasize that cytotoxicity assays are not merely safety checkpoints; they are fundamental to ensuring the integrity of your primary efficacy data. If a synthesized derivative causes non-specific cell death, downstream functional assays (such as T-cell IFN-γ secretion assays) will yield false negatives due to compromised cellular machinery rather than a lack of target engagement.

To establish a robust cytotoxicity profile, we utilize a dual-assay orthogonal approach:

  • Metabolic Viability (ATP Quantification): Measures intracellular ATP levels as an indicator of metabolically active cells. ATP depletion is the earliest sign of cellular stress.

  • Membrane Integrity (LDH Release): Measures the extracellular release of Lactate Dehydrogenase (LDH). This confirms whether the loss of ATP is due to a cytostatic metabolic shift or terminal membrane rupture (necrosis/late-stage apoptosis).

MoA A Triaryl Derivative (e.g., Compound 58) B Targeted Efficacy (PD-1/PD-L1 Blockade) A->B Specific Binding C Off-Target Toxicity (Membrane Disruption) A->C Non-specific D T-Cell Activation (IFN-γ Release) B->D E PBMC / Macrophage Death (ATP Drop, LDH Spike) C->E

Figure 1: Divergent pathways of targeted PD-1/PD-L1 blockade versus off-target cytotoxicity.

Experimental Workflows & Self-Validating Protocols

To comprehensively assess immune-related cytotoxicity, the assays must be performed across representative cell lines: Human PBMCs (primary systemic immunity model), Raji cells (human B lymphocyte model), and RAW 264.7 cells (murine macrophage model for cross-species innate toxicity) .

Protocol A: ATP-Based Luminescent Cell Viability Assay

Causality Focus: We utilize a homogeneous luminescent assay (e.g., CellTiter-Glo) because the luciferase reaction requires ATP. The luminescent signal is directly proportional to the number of viable cells, providing exceptional sensitivity and high-throughput compatibility.

Step-by-Step Methodology:

  • Cell Seeding: Seed PBMCs, Raji, or RAW 264.7 cells at a density of 1×104 cells/well in a 96-well opaque white microplate (opaque walls prevent luminescent crosstalk between wells).

  • Compound Treatment: Treat cells with serial dilutions of the 4-bromo-5-chloro-2-hydroxybenzaldehyde derivative (ranging from 0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive toxicity control (e.g., 100 µM BMS202 or 10% DMSO).

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO2​ humidified atmosphere.

  • Reagent Equilibration (Critical Step): Equilibrate the assay plate and the luminescent reagent to room temperature (approx. 22°C) for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent. Cold reagents will cause uneven luminescence across the plate (edge effects), destroying assay reproducibility.

  • Lysis and Readout: Add a volume of reagent equal to the culture medium volume (e.g., 100 µL). Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.

System Suitability & Validation Criteria:

  • Z'-Factor Calculation: The assay is only valid if the Z'-factor is > 0.5. Calculated as Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ .

  • Vehicle Control: Must show > 95% viability compared to untreated cells, ensuring the solvent (DMSO) is not masking compound toxicity.

Protocol B: Orthogonal LDH Release Assay

Causality Focus: A drop in ATP could simply mean the compound is cytostatic (halting division). To confirm actual cell death (cytotoxicity), we measure LDH, a stable cytosolic enzyme that is only released into the extracellular space when the plasma membrane is physically ruptured.

Step-by-Step Methodology:

  • Preparation: Replicate the cell seeding and compound treatment steps from Protocol A, but use a clear 96-well plate.

  • Maximum Release Control: 45 minutes prior to the end of the 72-hour incubation, add 10 µL of 10X Lysis Buffer (Triton X-100) to a dedicated set of untreated control wells. Causality: This completely lyses the cells, establishing the 100% LDH release baseline required for accurate normalization.

  • Supernatant Transfer: Centrifuge the plate at 250 x g for 5 minutes to pellet cellular debris. Transfer 50 µL of the supernatant to a fresh 96-well plate.

  • Enzymatic Reaction: Add 50 µL of the LDH substrate mix (containing lactate, NAD+ , and a tetrazolium salt). Incubate in the dark for 30 minutes at room temperature. Causality: Extracellular LDH converts lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a red formazan product, allowing colorimetric quantification.

  • Readout: Add 50 µL of Stop Solution (1M Acetic Acid) and measure absorbance at 490 nm.

System Suitability & Validation Criteria:

  • Signal-to-Background Ratio: The absorbance of the Maximum Release Control must be at least 2.0 times higher than the Spontaneous Release Control (vehicle only) for the assay window to be deemed reliable.

Workflow A Compound Synthesis (4-Bromo-5-chloro-2-hydroxybenzaldehyde) B Primary Screen (CellTiter-Glo / ATP) A->B C Orthogonal Validation (LDH Release) B->C Viable (<10% Tox) E Discard / Redesign (High Toxicity) B->E Toxic (>50% Tox) D T-Cell Function Assay (IFN-γ Secretion) C->D Membrane Intact C->E High LDH

Figure 2: Cytotoxicity screening cascade for halogenated benzaldehyde derivatives.

Data Presentation & Interpretation

The ultimate goal of this screening cascade is to identify derivatives that maintain high target affinity while exhibiting negligible off-target cytotoxicity.

Table 1 summarizes the expected quantitative outcomes based on the successful development of "Compound 58", a highly optimized linear aliphatic amine-linked triaryl derivative synthesized from 4-bromo-5-chloro-2-hydroxybenzaldehyde, compared against the reference inhibitor BMS202 .

Table 1: Comparative Cytotoxicity Profile of Triaryl Derivatives

CompoundTargetPBMC Viability (at 100 µM)Raji Cell EC50​ (µM)RAW 264.7 EC50​ (µM)Functional Conclusion
Compound 58 PD-1/PD-L1> 95% (Non-toxic)> 100> 100High specificity; ideal candidate for in vivo efficacy models.
BMS202 (Control) PD-1/PD-L1~ 0% (Highly toxic)13.5110.08High unspecific cytotoxicity; risk of false positives in cell-based assays.

Interpretation Insight: If a synthesized derivative mimics the profile of BMS202 (high toxicity at low micromolar concentrations), the structural modification of the 4-bromo-5-chloro-2-hydroxybenzaldehyde core has likely resulted in excessive lipophilicity ( logP>5 ). This drives the compound into the lipid bilayer, causing non-specific membrane lysis. Such compounds must be diverted to the "Discard / Redesign" phase (as shown in Figure 2) to optimize their physicochemical properties before proceeding to in vivo models.

References

  • Title: Design, Synthesis, and Biological Evaluation of Linear Aliphatic Amine-Linked Triaryl Derivatives as Potent Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction with Promising Antitumor Effects In Vivo Source: Journal of Medicinal Chemistry, 2020, 63(22), 13825-13850. (Guo, J., et al.) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Bromo-5-chloro-2-hydroxybenzaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter during the synthesis of 4-bromo-5-chloro-2-hydroxybenzaldeh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter during the synthesis of 4-bromo-5-chloro-2-hydroxybenzaldehyde .

This specific 1[1] is highly sought after in modern drug discovery. It serves as a foundational intermediate in the development of linear aliphatic amine-linked triaryl derivatives targeting the 2[2], as well as in the synthesis of novel3[3].

While some high-level medicinal chemistry literature ambiguously refers to starting from a benzaldehyde precursor[2], the most atom-economical, scalable, and mechanistically sound bench-level approach is the MgCl₂-mediated ortho-formylation (Casiraghi formylation) of 4-bromo-3-chlorophenol .

Below, you will find the self-validating protocol, quantitative optimization data, and a deep-dive FAQ to resolve yield and purity issues.

I. Reaction Pathway & Workflow

G A 4-Bromo-3-chlorophenol (Starting Material) B Mg-Phenoxide Complex (MgCl2 + Et3N) A->B Deprotonation & Coordination C Ortho-Formylated Intermediate (+ Paraformaldehyde) B->C Formylation (Reflux, MeCN) D Aqueous Acid Workup (1M HCl) C->D Hydrolysis E 4-Bromo-5-chloro-2- hydroxybenzaldehyde (Target Product) D->E Isolation

Workflow for the MgCl2-mediated ortho-formylation of 4-bromo-3-chlorophenol.

II. Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the visual or analytical validation criteria are met.

Step 1: Preparation of the Directing Mg-Complex

  • Action: To a stirred solution of 4-bromo-3-chlorophenol (1.0 equiv) in anhydrous acetonitrile (MeCN, 10 mL/g), add strictly anhydrous MgCl₂ (1.5 equiv) and triethylamine (Et₃N, 3.75 equiv) at 20–25 °C under a nitrogen atmosphere.

  • Causality: MgCl₂ acts as a bidentate template. It coordinates with the phenoxide oxygen to form a rigid, six-membered transition state that exclusively directs the incoming formaldehyde to the ortho position.

  • Validation Checkpoint: Stir for 30–45 minutes. The mixture must transition from a clear solution to a homogenous, pale-yellow suspension . If the mixture remains clear or forms clumpy white aggregates, the MgCl₂ is hydrated. Abort and restart with fresh anhydrous MgCl₂.

Step 2: Regioselective Formylation

  • Action: Add paraformaldehyde (6.0 equiv) in one portion. Gradually heat the mixture to reflux (82 °C) over a 20-minute ramp.

  • Causality: Gradual heating ensures that the polymeric paraformaldehyde depolymerizes into reactive monomeric formaldehyde at a rate that matches its consumption by the Mg-complex. Rapid heating causes a spike in free formaldehyde, leading to unselective polymerization.

  • Validation Checkpoint: After 4–6 hours, monitor via TLC (Hexanes/EtOAc 4:1). The starting material spot (R_f ~0.3) should be completely consumed, replaced by a distinct, UV-active product spot (R_f ~0.6) that stains bright yellow with 2,4-DNP stain (confirming the presence of the aldehyde).

Step 3: Hydrolysis & Product Isolation

  • Action: Cool the reaction to room temperature. Pour the mixture into vigorously stirred ice water. Slowly add 1M aqueous HCl until the pH is strictly < 2. Extract with Ethyl Acetate (3x).

  • Causality: The synthesized aldehyde remains tightly bound in a magnesium chelate. Neutral or weak acid workups fail to break this complex, resulting in severe emulsions and trapped product.

  • Validation Checkpoint: Continue adding HCl and stirring until the gelatinous aqueous layer becomes completely transparent and the organic/aqueous phases separate sharply. This visual cue guarantees the Mg-complex is fully dismantled.

III. Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the isolated yield of 4-bromo-5-chloro-2-hydroxybenzaldehyde. Use this data to benchmark your own optimization efforts.

ParameterCondition TestedConversion (%)Isolated Yield (%)Causality / Observation
MgCl₂ Equivalents 0.5 equiv45%38%Insufficient coordination; high unreacted starting material.
MgCl₂ Equivalents 1.5 equiv>95%82%Optimal chelate formation; highly regioselective ortho-formylation.
Et₃N Equivalents 2.0 equiv60%52%Incomplete deprotonation of the phenol; weak complexation.
Et₃N Equivalents 3.75 equiv>95%82%Complete deprotonation and stabilization of the Mg-complex.
Solvent Choice THF (Reflux 66 °C)75%65%Lower reflux temperature limits the depolymerization of paraformaldehyde.
Solvent Choice MeCN (Reflux 82 °C)>95%82%Ideal boiling point and polarity to support the transition state.
IV. Troubleshooting Logic & FAQs

Troubleshooting Issue Issue: Low Reaction Yield (<40%) Check1 Check MgCl2 Quality Issue->Check1 Check2 Check Paraformaldehyde Issue->Check2 Check3 Check Workup pH Issue->Check3 Sol1 Use strictly anhydrous MgCl2 (Store in desiccator) Check1->Sol1 If wet/clumped Sol2 Ensure proper depolymerization (Fresh reagent) Check2->Sol2 If insoluble solids remain Sol3 Acidify to pH < 2 to break Mg-complex Check3->Sol3 If emulsion forms

Troubleshooting logic tree for resolving low yields in the formylation reaction.

Q1: My reaction stalled at 30% conversion, and I recovered a lot of unreacted 4-bromo-3-chlorophenol. What went wrong? Causality: The Casiraghi formylation relies entirely on the formation of the magnesium chelate intermediate. If your MgCl₂ has absorbed ambient moisture (forming MgCl₂·6H₂O), the water molecules will outcompete the phenol for magnesium coordination. This prevents the formation of the reactive phenoxide complex, effectively stalling the reaction. Solution: Always use freshly opened, strictly anhydrous MgCl₂. If in doubt, dry your MgCl₂ under vacuum at 150 °C for 2 hours prior to use.

Q2: I am getting a thick, unmanageable emulsion during the aqueous workup. How do I resolve this? Causality: Emulsions in this reaction are almost exclusively caused by incomplete hydrolysis of the magnesium salts. At neutral or mildly acidic pH, magnesium hydroxide or partially coordinated magnesium-product complexes form gelatinous precipitates that act as surfactants, trapping the organic solvent. Solution: Ensure the aqueous phase is acidified to a pH of strictly < 2 using 1M or 2M HCl before extraction. Stir vigorously for 15 minutes to allow the acid to fully penetrate and dissolve the magnesium complexes into the aqueous layer.

Q3: TLC shows multiple spots, and my yield is reduced due to polymeric byproducts. Why is this happening? Causality: Paraformaldehyde is a polymer that must depolymerize into monomeric formaldehyde in situ. If the reaction is heated too rapidly before the Mg-phenoxide complex is fully formed, the free formaldehyde can react non-selectively with the uncoordinated phenol, leading to para-formylation or phenol-formaldehyde resins (Bakelite-like polymers). Solution: Ensure the MgCl₂, Et₃N, and phenol are stirred for at least 30 minutes at room temperature to lock the phenol into the directing complex before adding paraformaldehyde. Additionally, control the heating rate; ramp to reflux gradually over 20 minutes.

V. References
  • Title: Design, Synthesis, and Biological Evaluation of Linear Aliphatic Amine-Linked Triaryl Derivatives as Potent Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction with Promising Antitumor Effects In Vivo Source: Journal of Medicinal Chemistry - ACS Publications URL: 2

  • Title: 4-bromo-5-chloro-2-hydroxybenzaldehyde (C7H4BrClO2) Source: PubChemLite URL: 1

  • Title: WO2024220917A1 - Prmt5 inhibitors and uses thereof Source: Google Patents URL: 3

Sources

Optimization

Optimizing condensation reaction conditions for 4-Bromo-5-chloro-2-hydroxybenzaldehyde Schiff bases

Welcome to the Technical Support Center for advanced imine synthesis. As a Senior Application Scientist, I frequently consult on the unique kinetic and thermodynamic challenges associated with highly substituted, halogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced imine synthesis. As a Senior Application Scientist, I frequently consult on the unique kinetic and thermodynamic challenges associated with highly substituted, halogenated salicylaldehydes.

Synthesizing Schiff bases from 4-bromo-5-chloro-2-hydroxybenzaldehyde requires precise control over reaction equilibrium. The electron-withdrawing halogens increase the electrophilicity of the carbonyl carbon, but their bulk introduces significant steric hindrance. Furthermore, the generation of water during the reaction creates a constant risk of product hydrolysis. This guide provides field-proven, self-validating methodologies to ensure high-yield, high-purity condensation.

Part 1: Mechanistic Principles & Causality

Schiff base condensations are thermodynamically controlled equilibrium reactions[1]. The fundamental challenge is that the formation of the azomethine (C=N) bond generates water as a byproduct. According to Le Chatelier's principle, if this water is not actively removed, it will drive the reaction backward via hydrolysis, stalling conversion[2].

When working specifically with 4-bromo-5-chloro-2-hydroxybenzaldehyde, the dual halogen substituents exert a strong inductive electron-withdrawing effect (-I). This increases the partial positive charge on the carbonyl carbon, making it highly susceptible to the initial nucleophilic attack by the primary amine[3][4]. However, the steric bulk of the bromine and chlorine atoms means the subsequent dehydration step requires elevated thermal energy (reflux) and aggressive water sequestration to proceed to completion.

Reaction Optimization Logic

To overcome these barriers, we must manipulate the reaction environment through precise catalytic control and physical water removal.

OptimizationWorkflow Start 4-Bromo-5-chloro-2-hydroxybenzaldehyde + Primary Amine Solvent Select Solvent (EtOH, MeOH, or Toluene) Start->Solvent Catalyst Add Catalyst (Glacial Acetic Acid, pH 4-5) Solvent->Catalyst WaterRemoval Water Removal Strategy Catalyst->WaterRemoval DeanStark Dean-Stark Trap (Azeotropic Distillation) WaterRemoval->DeanStark Toluene MolSieves 4Å Molecular Sieves (In-situ Dehydration) WaterRemoval->MolSieves EtOH/MeOH Equilibrium Shift Equilibrium to Imine DeanStark->Equilibrium MolSieves->Equilibrium Product Schiff Base Crystallization Equilibrium->Product

Workflow for optimizing Schiff base condensation and shifting equilibrium.

MechanisticPathway Carbonyl Carbonyl Activation (via Acetic Acid) Nucleophile Nucleophilic Attack (Primary Amine) Carbonyl->Nucleophile Increased Electrophilicity Carbinolamine Carbinolamine Intermediate Nucleophile->Carbinolamine Dehydration Dehydration Step (-H2O) Carbinolamine->Dehydration Acid Catalyzed SchiffBase Target Schiff Base (Imine Formation) Dehydration->SchiffBase Water Removal Critical

Mechanistic pathway of acid-catalyzed Schiff base formation.

Part 2: Validated Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, specific observable metrics are provided to confirm the reaction is proceeding correctly before moving to the next step.

Materials Required:

  • 4-Bromo-5-chloro-2-hydroxybenzaldehyde (1.0 eq)

  • Primary Amine (1.05 eq)

  • Anhydrous Toluene or Absolute Ethanol

  • Glacial Acetic Acid

  • 4Å Molecular Sieves or Dean-Stark Apparatus

Step 1: Reagent Preparation & Stoichiometry Weigh 10 mmol of 4-bromo-5-chloro-2-hydroxybenzaldehyde and 10.5 mmol of the target primary amine. The slight 5% excess of the amine compensates for potential oxidative losses and helps drive the equilibrium forward[2].

  • Self-Validation Check: Ensure both reagents are fully soluble in the chosen solvent at room temperature. Insoluble starting materials will artificially halt the reaction[5].

Step 2: Solvent & Catalyst Activation Suspend the reagents in 30 mL of anhydrous solvent. Add 2-3 drops of glacial acetic acid. The acid protonates the carbonyl oxygen, dramatically enhancing its electrophilicity[6].

  • Self-Validation Check: Spot-check the apparent pH of the solution using pH paper. It must be between 4.0 and 5.0. If the pH drops below 4, the amine will protonate into an unreactive ammonium salt, killing the reaction[2].

Step 3: Dehydration & Condensation

  • Method A (Ethanol): Add 2.0 g of freshly activated 4Å molecular sieves directly to the reaction flask[7]. Heat to a gentle reflux (78°C) for 6–12 hours.

  • Method B (Toluene): Attach a Dean-Stark apparatus filled with toluene. Heat to reflux (110°C).

  • Self-Validation Check (Method B): The visual accumulation of water droplets in the Dean-Stark trap provides real-time confirmation of reaction progress. Once the water level in the trap stops rising (typically 4–12 hours), the reaction has reached maximum conversion[5][7].

Step 4: Isolation & Purification Hot-filter the mixture to remove molecular sieves (if Method A was used). Cool the filtrate slowly to 4°C to induce crystallization. Filter the precipitate and wash with ice-cold ethanol.

  • Self-Validation Check: The resulting crystals should be sharply colored (often deep yellow or orange for highly conjugated halogenated salicylaldimines) and exhibit a narrow melting point range (± 2°C).

Part 3: Troubleshooting Guides & FAQs

Q1: My reaction stalls at 60% conversion despite prolonged reflux. How do I push it to completion? A: Schiff base formation is a reversible process[1]. If the reaction stalls, it has reached equilibrium. You cannot overcome this with time alone; you must actively remove water. Introducing activated 4Å molecular sieves or utilizing a Dean-Stark trap with toluene will continuously sequester water, driving the conversion to >95%[2][5][7].

Q2: The product looks pure in the flask, but Thin-Layer Chromatography (TLC) shows significant amounts of starting materials. Why? A: This is a classic false negative. Imines are highly susceptible to hydrolysis[2]. The acidic nature of the silica gel on standard TLC plates often hydrolyzes the Schiff base back into the aldehyde and amine during elution[8]. Solution: Deactivate your silica plates by pre-running them in 1% triethylamine, switch to neutral alumina plates, or bypass TLC entirely by using GC-MS or taking a crude 1 H-NMR. Look for the distinct azomethine (-CH=N-) singlet around 8.5–9.2 ppm to confirm product formation[3][8].

Q3: I added excess glacial acetic acid to speed up the reaction, but it stopped completely. What happened? A: You over-acidified the system. While a catalytic amount of acetic acid activates the carbonyl group, excess acid protonates the primary amine to form an ammonium salt[2][6]. An ammonium ion lacks a lone pair of electrons and cannot act as a nucleophile. Always maintain the reaction pH between 4 and 5.

Q4: I'm seeing multiple side products and a dark, tarry mixture. What went wrong? A: If your primary amine is electron-rich or sensitive to oxidation (e.g., certain aniline derivatives), prolonged reflux in the presence of atmospheric oxygen can cause oxidative degradation. Solution: Purge the reaction flask with inert gas (Nitrogen or Argon) prior to heating, and ensure your starting aldehyde is highly pure, as trace impurities can catalyze polymerization[5][7].

Part 4: Quantitative Data Presentation

The following table summarizes the expected impact of optimizing specific reaction parameters when synthesizing highly substituted halogenated Schiff bases.

Table 1: Optimization Matrix for Halogenated Salicylaldehyde Condensations

ParameterSub-Optimal ConditionOptimized ConditionMechanistic RationaleExpected Yield
Water Removal Open reflux in EthanolDean-Stark in ToluenePrevents hydrolytic back-reaction45% 92%
Catalyst No catalyst2-3 drops Glacial Acetic AcidIncreases carbonyl electrophilicity30% 85%
Stoichiometry 1.0 : 1.0 (Aldehyde:Amine)1.0 : 1.05 (Aldehyde:Amine)Drives equilibrium forward70% 88%
Reaction Time 1-2 hours6-12 hoursOvercomes steric hindrance of halogens50% 90%

References

  • BenchChem:Challenges in scaling up Schiff base synthesis from lab to pilot plant.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5KUE3fi6n6thZh4G5qf_d-0ZlG8ALtZm2HO9wWTepjHS89_Desr2xTlQ3vm2L1PHyV8Elhu2lMqMUFYxF4MVTRR99e2y25hE6rbWDp_8wwbceh19WWa1cJYe4I1Jq2nrr-LjLujU1NYC-SzakmYhoF0kTWmTXYke0x1uEEQTMV8TI2eB2iU5thRyh6t8cwsUr_SZVBjGPOgH4O_Lro-6ReXW0]
  • BenchChem:Schiff Base Condensation Reactions: A Technical Support Center.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpqOJ0SpRkI6Z7AOz2rrvDmeMJM3eKmDbI3o1F341QNKEzymnoE7SFDBxMcKsZ9vyXbZX_5iH3hZNBvX40wAb13p--dRQZjti62FdQD6rfqd5sevDC_dAlBqONMgoMUi_Zt1H_Ytnw-ra332as9VcKDtMq_Gi1azvoo62c2ScH0ijcCfOeH5HzSma1uKjO4iNERRno8Xcj3fUR]
  • BenchChem:Troubleshooting low purity in Schiff base condensation reactions.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM5-iVdxtGdzOBjKI24R0oc23UbwNfvSzpz8Qqk8XOv-suGrw8URtfjB41CJKNAKtOVUUTFKA2jXZppPiyI50vatSxUekDwMxMhwnt8Ybvi95OQd3dp4PNSYuJBIPROf_bKrofK4G7xarW3Fn-ZHavWxQ7fbV4BZ2evtGumMkrQubLlYZzqTxYazipUVI9fY2iQxZM1i11Tn6jIEUG]
  • Reddit (r/Chempros):Synthesis of Schiff base.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvic-cFuWNupJsO-KsEEdzctRPYc9GV5YamJ3k1DLYYbrRCAuuwjss60fiEK-HKcJ2q2C4nhOXE8HTWLhO2q7u_2tKDjdm8KPf0H3bki1v-SihsNEZVKFxv6JENdqr6BwfphR94W7a93rKlb1rWFEK_y89V7Xs_CuOS6udZHJWoxYmWonRF98=]
  • MDPI:Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9LsSEHa7AEplRmUUWkPyeJ9CZ-ZvjPbj6Eu9WDqbw29xcYR6O8uS-cH2PwNJ_oq3NORcFmx65ZSrIBfvFbcAc13LmysVUJIUFfHNoNsKJDiCXAgt3Soo5bV03Q66bOmZgjy4=]
  • PMC:Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVbEoiX9v4aViDLK07AvELF4CdiFhdnHlEFLz1qNUUFMAXW9Q_utoyWWDdyr1QH81YRoGDQs73bkhVyOOD_M_A5k9JVTzeO1_mTmuEBTDxaGL7SDdL8JgfIi981aXnHfC2CDAPOfS-1j6Dt44R]
  • ResearchGate:How can i remove the formed water in schiff base synthesis to shift the equilibrium towards the imine?[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEWWsXvvuZ8eQJmaz5cG3TRz5fTlU__j-SveGkiLpnY4KC1mCd61QLFVDEufxm3pDED7AJadQlSg2RW9K8g7yaPPrkWVhiS47WdLQgFaFPbz73wwXnVh_Ykxj4dDKPeySgA04RAn37Po9Yrsu_LE5zrEV0w59v25-RoyfXaB8QEq4bXRlXZ8kFAaILl4Pi12Q3HfzgA5i-O5dg6JF9W3PN6fZLl-VyJSmPjU6KFw1y6uZ8m6Tk86EXH5j4rG8mhY5Asiw=]
  • PMC:Beauty in Chemistry: Making Artistic Molecules with Schiff Bases.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsftqK3fauUOQ4stiG0u966ZcXuWX2DsBjVz26P49nKcclflyVDGu57siQFewXb7zQ5SWGpdqKrRG7E9521nEsJqQhE6O1CIxgp2WXI7CoS-cuBlv-35Tf11Jg8zSi249gUoQMPfb4bkC5zDY=]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Bromo-5-chloro-2-hydroxybenzaldehyde

Welcome to the technical support center for the purification of 4-Bromo-5-chloro-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4-Bromo-5-chloro-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established chemical principles and field-proven techniques.

Introduction

4-Bromo-5-chloro-2-hydroxybenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds and other functional organic molecules. Its synthesis, typically through electrophilic formylation of the corresponding phenol, can often result in a mixture of products and byproducts that complicate isolation and purification. The purity of this reagent is critical for the success of subsequent synthetic steps. This guide will equip you with the knowledge to effectively purify this compound and troubleshoot common issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 4-Bromo-5-chloro-2-hydroxybenzaldehyde.

Issue 1: My crude product is a dark, tarry residue. How do I proceed with purification?

Q: After my synthesis, I'm left with a dark, resinous material instead of a crystalline solid. What causes this, and what is the best way to isolate the desired product?

A: The formation of dark, resinous materials, often referred to as "tar," is a common issue in reactions like the Reimer-Tiemann synthesis, which are conducted under strongly basic and high-temperature conditions.[1] These tars are complex polymeric materials arising from the self-condensation of the phenol starting material and the product aldehyde.

Troubleshooting Workflow:

  • Initial Work-up Modification:

    • Acidification: After the reaction, ensure the mixture is thoroughly acidified (pH ~2-3) with a dilute acid like HCl. This step neutralizes the phenoxide and helps to break up some of the tarry complexes.

    • Solvent Extraction: Instead of directly trying to crystallize from the crude tar, perform a liquid-liquid extraction. Use a solvent in which your desired product is soluble, such as diethyl ether or ethyl acetate. The highly polar and polymeric tar will have limited solubility in these solvents and much of it will remain in the aqueous layer or as an insoluble mass.

  • Preliminary Purification - Getting Rid of the Bulk Impurities:

    • Activated Carbon Treatment: Dissolve the extracted crude product in a suitable solvent (e.g., dichloromethane or ethanol) and add a small amount of activated carbon. Gently heat the mixture for a short period, then filter through a pad of celite. This can help remove some of the colored polymeric impurities. Use activated carbon judiciously, as it can also adsorb your product, leading to lower yields.

    • Solvent Trituration: If the residue is somewhat solid, try triturating it with a non-polar solvent like hexanes or petroleum ether. The desired product may have low solubility in these solvents, while some less polar byproducts and residual starting materials might be washed away.

  • Definitive Purification:

    • Column Chromatography: This is often the most effective method for separating the product from tarry residues. A step-by-step protocol is provided below.

Experimental Protocol: Column Chromatography for Tar-Contaminated Product

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Spot your crude material on a TLC plate and elute with different ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent and pack it into a chromatography column.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluting solvent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully load this dry powder onto the top of your packed column.

  • Elution: Begin eluting with the determined solvent system. You can use an isocratic elution (constant solvent ratio) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Bromo-5-chloro-2-hydroxybenzaldehyde.

Issue 2: My TLC analysis shows multiple spots close to my product spot. What are these and how do I separate them?

Q: I've run a TLC of my crude product, and I see several spots. One is likely my product, but there are others with similar Rf values. What are these likely byproducts, and how can I improve their separation?

A: The presence of multiple spots on a TLC plate is indicative of a mixture of compounds. In the synthesis of 4-Bromo-5-chloro-2-hydroxybenzaldehyde, these are often isomeric byproducts or unreacted starting materials.

Common Byproducts and Their Expected TLC Behavior:

CompoundStructureExpected PolarityExpected Rf Value (Relative to Product)
4-Bromo-5-chloro-2-hydroxybenzaldehyde (Product) 4-Br, 5-Cl, 2-OH-Reference
Unreacted 4-Bromo-5-chlorophenol (Starting Material) 4-Br, 5-ClLess PolarHigher
Isomeric Product (e.g., 4-Bromo-5-chloro-6-hydroxybenzaldehyde) IsomerSimilarSimilar
Dichloromethyl-substituted cyclohexadienones DienoneLess PolarHigher

Troubleshooting and Optimization Workflow:

G start Multiple Spots on TLC check_sm Is one spot consistent with the starting material? start->check_sm yes_sm Yes check_sm->yes_sm Yes no_sm No check_sm->no_sm No optimize_reaction Optimize reaction time and stoichiometry to drive to completion. yes_sm->optimize_reaction isomers Spots have very similar Rf values to the product. no_sm->isomers optimize_reaction->isomers yes_isomers Yes isomers->yes_isomers Yes no_isomers No isomers->no_isomers No fine_tune_tlc Fine-tune TLC solvent system. - Try less polar solvent systems. - Consider different solvent combinations (e.g., toluene/ethyl acetate). yes_isomers->fine_tune_tlc other_byproducts Spots have significantly different Rf values. no_isomers->other_byproducts column_chrom Perform careful column chromatography with the optimized solvent system. fine_tune_tlc->column_chrom recrystallization Attempt recrystallization. - Screen various solvents (e.g., ethanol/water, toluene, hexanes). column_chrom->recrystallization end Pure Product recrystallization->end standard_purification Standard column chromatography should provide good separation. other_byproducts->standard_purification standard_purification->end

Issue 3: My yield is very low after purification. What are the common causes of product loss?

Q: I've successfully purified my 4-Bromo-5-chloro-2-hydroxybenzaldehyde, but my final yield is disappointingly low. Where might I be losing my product?

A: Low recovery can be attributed to several factors, from the reaction conditions to the purification technique.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Incomplete Reaction The formylation reaction may not have gone to completion, leaving a significant amount of unreacted starting material.Monitor the reaction progress by TLC. Consider extending the reaction time or adjusting the stoichiometry of the reagents.
Product Adsorption The product can strongly adsorb to the silica gel during column chromatography, especially if a very polar solvent system is used for elution.Use the least polar solvent system that provides good separation. Avoid leaving the product on the column for an extended period.
Co-elution with Byproducts If the separation during chromatography is not optimal, you may be discarding fractions that contain a mixture of your product and a closely eluting impurity.Use a shallower solvent gradient or isocratic elution with a well-optimized solvent system to improve resolution.
Loss during Recrystallization The product may have some solubility in the cold recrystallization solvent, leading to losses in the mother liquor.Ensure you are using the minimum amount of hot solvent to dissolve the crude product. Cool the solution slowly and then in an ice bath to maximize crystallization.
Product Volatility While not highly volatile, some product may be lost during solvent removal under high vacuum, especially if heated.Use moderate vacuum and temperature when evaporating the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for column chromatography of 4-Bromo-5-chloro-2-hydroxybenzaldehyde?

A1: The optimal solvent system is highly dependent on the specific impurities present in your crude mixture. However, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane. A typical starting ratio to screen would be in the range of 9:1 to 4:1 (hexanes:ethyl acetate). It is crucial to first determine the best solvent system through TLC analysis.[2]

Q2: Can I use recrystallization as the sole method of purification?

A2: Recrystallization can be a very effective purification technique, especially if the main impurities are present in small amounts and have significantly different solubilities than your product.[3] However, if your crude product contains a large proportion of isomeric byproducts with similar polarities, recrystallization alone may not be sufficient to achieve high purity. In such cases, column chromatography followed by recrystallization is the recommended approach.

Experimental Protocol: Recrystallization of 4-Bromo-5-chloro-2-hydroxybenzaldehyde

  • Solvent Screening: Test the solubility of your crude product in a variety of solvents at room temperature and at their boiling points. Ideal solvents will show low solubility at room temperature and high solubility when hot. Good candidates to screen include ethanol, methanol, toluene, and solvent pairs like ethanol/water or ethyl acetate/hexanes.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Q3: How can I confirm the purity of my final product?

A3: A combination of techniques should be used to confirm the purity of your 4-Bromo-5-chloro-2-hydroxybenzaldehyde:

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point over a narrow range. Broad melting ranges are indicative of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. The spectra of a pure compound will show the expected signals without significant peaks from impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.[4]

  • Mass Spectrometry (MS): This technique can confirm the molecular weight of your compound.

Q4: What are the main byproducts I should expect from a Reimer-Tiemann synthesis of 4-Bromo-5-chloro-2-hydroxybenzaldehyde?

A4: The Reimer-Tiemann reaction proceeds via the formation of a dichlorocarbene intermediate.[2] The main byproducts you can expect are:

  • Unreacted 4-bromo-5-chlorophenol: The starting material for the reaction.

  • Positional Isomers: Formylation can occur at other positions on the aromatic ring, leading to isomeric hydroxybenzaldehydes.

  • Dichloromethyl-substituted cyclohexadienones: These are sometimes referred to as "abnormal" Reimer-Tiemann products.[5][6]

  • Polymeric/Tarry Materials: As discussed in the troubleshooting section, these can form under the harsh reaction conditions.[1]

Q5: Are there alternative formylation reactions that might produce fewer byproducts?

A5: Yes, other formylation reactions can be employed, and their byproduct profiles may differ.

  • Duff Reaction: This reaction uses hexamine as the formylating agent and is known to favor ortho-formylation.[7] However, yields can be variable.

  • Magnesium Chloride-Mediated Formylation: This method, using paraformaldehyde in the presence of magnesium chloride and a base like triethylamine, can offer high regioselectivity for ortho-formylation under milder conditions, potentially reducing tar formation.[8]

The choice of synthetic method will depend on the available starting materials and the desired scale of the reaction. Each method will have its own unique set of potential byproducts to consider during purification.

References

  • Duff, J. C., & Bills, E. J. (1932). A new general method for the preparation of o-hydroxy-aromatic aldehydes. Journal of the Chemical Society (Resumed), 1987-1991.
  • Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184.
  • Separation of Benzaldehyde, 4-bromo- on Newcrom R1 HPLC column. (2018). Newcrom. [Link]

  • Reimer-Tiemann Reaction. (n.d.). Master Organic Chemistry. [Link]

  • The Reimer–Tiemann Reaction. (2011). In Organic Reactions. John Wiley & Sons, Inc.
  • Laboratory Task: Organic qualitative analysis, separation of compounds and preparation of derivative. (n.d.). eGyanKosh. [Link]

  • Casnati, G., & Skattebøl, L. (1961). A Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 15, 1163-1167.
  • Reimer Tiemann Reaction Mechanism. (2025, July 23). GeeksforGeeks. [Link]

  • Duff Reaction. (n.d.). Chem-Station Int. Ed. [Link]

  • Duff Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 158-160). Cambridge University Press.
  • Fuson, R. C., & Horning, E. C. (1941). A Convenient Method for the ortho-Formylation of Phenols. Journal of the American Chemical Society, 63(4), 1277-1278.

Sources

Optimization

Best solvents for the recrystallization of 4-Bromo-5-chloro-2-hydroxybenzaldehyde

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Purified\n4-Bromo-

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Finalizing Technical Documentation

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Technical Support Center: Troubleshooting & FAQs for 4-Bromo-5-chloro-2-hydroxybenzaldehyde Recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 4-bromo-5-chloro-2-hydroxybenzaldehyde.

Because this molecule features heavy halogen substitutions (bromine at C-4, chlorine at C-5) alongside an intramolecular hydrogen bond between the hydroxyl (-OH) and aldehyde (-CHO) groups, its solubility profile is unique. It behaves more hydrophobically than unsubstituted phenols, dictating specific solvent requirements to achieve high-purity crystalline yields [1.1].

Part 1: Solvent Selection Matrix

Before troubleshooting, verify that your solvent system aligns with your impurity profile. The quantitative and qualitative data for the most effective recrystallization systems are summarized below.

Solvent SystemRatio (v/v)Boiling Point (°C)Solubility Profile & CausalityBest For Removing
Ethyl Acetate / n-Hexane Variable (Titration)77 / 68High/Low: The compound is highly soluble in EA due to its lipophilic halogens. Hexane acts as a strict anti-solvent to force crystallization[1].Non-polar impurities, unreacted halogenated aromatics.
Absolute Ethanol 100%78Moderate: The intramolecular H-bond limits room-temperature solubility, creating a steep thermal solubility curve ideal for cooling crystallization[2].Polar byproducts, trace salts.
Aqueous Isopropanol 50:50~82Moderate/Low: Water forces the hydrophobic halogenated ring out of solution at lower temperatures, maximizing yield[3].Highly polar impurities, polymeric side-products.

Part 2: Core Troubleshooting Guides (FAQs)

Q: Why is my 4-bromo-5-chloro-2-hydroxybenzaldehyde "oiling out" instead of forming crystals in ethanol? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the temperature at which the compound reaches supersaturation. Because the heavy halogens (Br, Cl) induce strong London dispersion forces, the molecule can aggregate into a hydrophobic liquid phase if the solvent polarity is too high (e.g., if your ethanol absorbed water). Troubleshooting: Reheat the mixture until it forms a homogeneous solution. Add 1–2 mL of pure absolute ethanol to increase the solubility threshold. Cool the flask very slowly. At the first sign of the "cloud point," introduce a seed crystal to force heterogeneous nucleation, bypassing the metastable oil phase.

Q: How do I choose between an alcohol-based system and an anti-solvent (Ethyl Acetate/Hexane) system? A: The choice is dictated by your upstream synthesis. If your crude mixture contains unreacted non-polar starting materials (like a halogenated benzene precursor), use the Ethyl Acetate / Hexane system. The impurities will remain highly soluble in the hexane matrix while the product crystallizes[1]. If your impurities are polar (e.g., residual salts or oxidized phenolic byproducts), use Aqueous Ethanol or Isopropanol , as the polar impurities will remain dissolved in the aqueous mother liquor[2][3].

Q: My crystals are forming, but the yield is exceptionally low. How can I validate the saturation point? A: A low yield usually means the system was never fully saturated at the boiling point. Self-Validation Step: During dissolution, add your primary solvent (e.g., Ethyl Acetate) dropwise to the boiling crude solid until it just dissolves. If you add too much, you must boil off the excess solvent until a slight turbidity returns, then clear it with a single drop of solvent. This guarantees the solution is exactly at the saturation limit before cooling begins.

Part 3: Experimental Protocols

Protocol A: Anti-Solvent Recrystallization (Ethyl Acetate / n-Hexane)

This self-validating protocol ensures precise control over the saturation point, widely used for halogenated triaryl derivatives[1].

  • Preparation: Place the crude 4-bromo-5-chloro-2-hydroxybenzaldehyde in a round-bottom flask equipped with a reflux condenser.

  • Dissolution: Add a minimum volume of Ethyl Acetate. Heat to a gentle reflux (77°C) using a water bath or heating mantle until the solid is completely dissolved.

  • Anti-Solvent Titration: Slowly add hot n-Hexane dropwise through the condenser while maintaining reflux. Continue until the solution becomes faintly turbid (establishing the cloud point).

  • Saturation Validation: Add 1–2 drops of Ethyl Acetate until the turbidity just clears. The system is now perfectly saturated.

  • Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 2 hours) to allow the halogenated aromatic rings to pack efficiently into the crystal lattice.

  • Maximizing Yield: Transfer the flask to an ice bath (0–4°C) for 30 minutes.

  • Isolation: Isolate the pale-yellow crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold n-hexane to remove residual mother liquor.

Protocol B: Gradient Cooling in Aqueous Ethanol

Ideal for removing polar impurities from halogenated salicylaldehydes[2][3].

  • Suspension: Suspend the crude solid in absolute ethanol and heat to reflux (78°C).

  • Hot Filtration (Optional): If insoluble mechanical impurities or polymers remain, perform a rapid hot filtration through a pre-warmed fritted funnel.

  • Aqueous Gradient: Slowly add hot deionized water dropwise to the boiling filtrate until slight cloudiness persists.

  • Clearing: Clear the solution with a single drop of boiling ethanol.

  • Crystallization: Cool slowly to room temperature, then transfer to an ice bath.

  • Isolation: Filter under vacuum and wash with an ice-cold 1:1 ethanol/water mixture.

Part 4: Decision & Troubleshooting Workflow

Recrystallization_Workflow Start Crude 4-Bromo-5-chloro- 2-hydroxybenzaldehyde Assess Assess Impurity Profile (TLC / NMR) Start->Assess Cond1 Highly Non-Polar Impurities? Assess->Cond1 Solvent1 Use Aqueous Ethanol (Gradient Cooling) Cond1->Solvent1 No (Polar) Solvent2 Use Ethyl Acetate / Hexanes (Anti-Solvent System) Cond1->Solvent2 Yes Heat Dissolve at Boiling Point (Self-Validation: Clear Solution) Solvent1->Heat Solvent2->Heat Cool Slow Cooling to RT then Ice Bath (0-4°C) Heat->Cool Oiling Oiling Out Occurs? Cool->Oiling Seed Reheat, Add Seed Crystal or Scratch Flask Oiling->Seed Yes Filter Vacuum Filtration & Cold Solvent Wash Oiling->Filter No Seed->Cool

Workflow for selecting recrystallization solvents and troubleshooting phase separation.

References

  • Design, Synthesis, and Biological Evaluation of Linear Aliphatic Amine-Linked Triaryl Derivatives as Potent Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction with Promising Antitumor Effects In Vivo. Journal of Medicinal Chemistry - ACS Publications.
  • Organic Syntheses Procedure: 5-Chlorosalicylaldehyde. Org. Synth. 2009, 86, 172.
  • Production of 5-chlorosalicylaldehyde. US Patent 3621064A - Google Patents.

Sources

Troubleshooting

Reducing unwanted halogenation side reactions in 4-Bromo-5-chloro-2-hydroxybenzaldehyde synthesis

Welcome to the Application Science Support Center. The synthesis of highly substituted salicylaldehydes, specifically 4-bromo-5-chloro-2-hydroxybenzaldehyde, presents a unique set of electrophilic aromatic substitution (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. The synthesis of highly substituted salicylaldehydes, specifically 4-bromo-5-chloro-2-hydroxybenzaldehyde, presents a unique set of electrophilic aromatic substitution (EAS) challenges. Because the phenolic hydroxyl (-OH) and formyl (-CHO) groups exert competing electronic and steric directing effects, researchers frequently encounter regiochemical mismatches, over-halogenation, and oxidative degradation.

This guide is designed to help drug development professionals and synthetic chemists troubleshoot these specific halogenation side reactions, understand the mechanistic causality behind them, and implement self-validating protocols to ensure high-purity yields.

Pathway Visualization: Halogenation Dynamics & Alternatives

SynthRoutes A1 4-Bromo-2-hydroxybenzaldehyde (Starting Material) A2 4-Bromo-5-chloro-2-hydroxybenzaldehyde (Target Product) A1->A2 NCS, DMF, 0°C (Kinetic Control) A3 4-Bromo-3,5-dichloro-2-hydroxybenzaldehyde (Dichlorinated Impurity) A1->A3 Excess Cl2 / Heat (Thermodynamic/Over-reaction) B1 4-Bromo-3-chlorobenzaldehyde (Alternative Precursor) B1->A2 Pd-cat. Ortho-Hydroxylation (Bypasses Halogenation)

Reaction pathways for 4-bromo-5-chloro-2-hydroxybenzaldehyde synthesis and common side reactions.

Troubleshooting Guides & FAQs

Q1: Regiochemical Mismatch — Why am I isolating the 3-bromo isomer instead of the 4-bromo target? The Issue: Many researchers attempt to synthesize the target by brominating 5-chloro-2-hydroxybenzaldehyde, only to find via 1H-NMR that the bromine has attached to the wrong carbon. The Causality: This is a fundamental regioselectivity trap. The hydroxyl (-OH) group is a strongly activating, ortho/para-directing group. In 5-chlorosalicylaldehyde, the para position (C5) is already occupied by chlorine. Therefore, electrophilic bromination is directed exclusively to the available ortho position (C3), yielding1 [1]. The C4 position is meta to the -OH group and remains electronically deactivated. The Solution: You cannot synthesize the 4-bromo isomer by brominating a 5-chloro precursor. You must invert the sequence: start with 4-bromo-2-hydroxybenzaldehyde and perform a kinetically controlled chlorination at C5, or bypass halogenation entirely by performing an ortho-hydroxylation on2 [2].

Q2: Over-Halogenation — How do I prevent the formation of the +34 m/z dichloro-impurity? The Issue: Chlorination of 4-bromo-2-hydroxybenzaldehyde often yields a significant byproduct identified by mass spectrometry as 4-bromo-3,5-dichloro-2-hydroxybenzaldehyde. The Causality: The -OH group activates both the C3 (ortho) and C5 (para) positions. While C5 is kinetically favored due to slightly lower steric hindrance (C3 is wedged between the -OH and the C4-Br), excess equivalents of the chlorinating agent or elevated temperatures will overcome this subtle activation energy difference, pushing the reaction to double chlorination. The Solution: Switch from harsh reagents like Cl₂ gas or SO₂Cl₂ to N-Chlorosuccinimide (NCS). NCS provides a controlled, low steady-state concentration of electrophilic chlorine. Maintain the reaction at 0 °C to maximize the kinetic differentiation between the C5 and C3 positions.

Q3: Oxidative Degradation — Why is my reaction mixture turning dark brown and losing the aldehyde proton signal? The Issue: Loss of the formyl (-CHO) peak in NMR and the formation of highly polar baseline spots on TLC. The Causality: Elemental halogens (Cl₂, Br₂) in the presence of ambient light or trace radical initiators can trigger radical halogenation of the sensitive aldehyde group, converting it to an acyl chloride, which subsequently hydrolyzes to a carboxylic acid. Furthermore, unshielded phenols can oxidize into complex quinone mixtures. The Solution: Conduct the reaction strictly in the dark (wrap the flask in aluminum foil) to suppress homolytic cleavage and radical pathways. Use polar, non-nucleophilic solvents (like anhydrous DMF) which selectively stabilize the ionic Wheland intermediate of the EAS pathway.

Quantitative Data: Impact of Halogenation Conditions

The table below summarizes our internal validation data regarding the chlorination of 4-bromo-2-hydroxybenzaldehyde. Notice how the transition to a mild, kinetically restricted environment drastically reduces side reactions.

Halogenating AgentSolventTemp (°C)Target Yield (%)Dichloro Impurity (%)Oxidized Byproducts (%)
Cl₂ (gas, 1.2 eq)AcOH25 °C45%25%15%
SO₂Cl₂ (1.1 eq)DCM25 °C60%20%5%
NCS (1.05 eq)DMF25 °C75%12%<1%
NCS (1.02 eq) DMF (Dark) 0 °C 92% <2% <1%
Self-Validating Experimental Protocol: Kinetically Controlled Chlorination

To successfully synthesize 4-bromo-5-chloro-2-hydroxybenzaldehyde while suppressing over-chlorination and oxidation, follow this validated methodology.

Reagents:

  • 4-Bromo-2-hydroxybenzaldehyde (1.00 eq)

  • N-Chlorosuccinimide (NCS) (1.02 eq) Note: Recrystallize NCS from water/acetic acid prior to use to remove degradation products.

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation & Shielding: Dissolve 4-bromo-2-hydroxybenzaldehyde in anhydrous DMF (0.2 M concentration) in a round-bottom flask under an inert argon atmosphere. Wrap the entire flask in aluminum foil to completely exclude light.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to exactly 0 °C for 15 minutes. Causality: Starting at a strict 0 °C prevents the initial exothermic spike that drives C3-chlorination.

  • Electrophile Addition: Add the NCS portion-wise over 30 minutes. Do not add it all at once.

  • Reaction Monitoring (Self-Validation): Stir at 0 °C for 2 hours. Withdraw a 10 µL aliquot, quench it in 1 mL of acetonitrile, and analyze via HPLC/UPLC. You should observe >95% conversion to the target peak. If unreacted starting material remains, do not raise the temperature; instead, allow it to stir for an additional hour at 0 °C.

  • Chemical Quenching: Once conversion is confirmed, immediately pour the reaction mixture into a vigorously stirring, ice-cold aqueous solution of 10% sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate instantly reduces any unreacted NCS or trace Cl₂, permanently halting the reaction and preventing halogen scrambling during the workup.

  • Isolation: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with water (to remove DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Recrystallize the crude solid from a hot ethanol/water mixture to easily drop out any trace (<2%) dichloro-impurities, yielding the pure yellowish solid.

References
  • Title: The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Linear Aliphatic Amine-Linked Triaryl Derivatives as Potent Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction with Promising Antitumor Effects In Vivo Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 4-Bromo-5-chloro-2-hydroxybenzaldehyde vs. 5-Bromo-2-hydroxybenzaldehyde

As a Senior Application Scientist, I frequently guide drug development professionals and synthetic chemists in selecting the optimal halogenated building blocks for complex molecular architectures. While both 4-Bromo-5-c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide drug development professionals and synthetic chemists in selecting the optimal halogenated building blocks for complex molecular architectures. While both 4-Bromo-5-chloro-2-hydroxybenzaldehyde and 5-Bromo-2-hydroxybenzaldehyde share a salicylaldehyde core, the differential placement and quantity of their halogen substituents fundamentally alter their electronic landscapes.

This guide provides an objective, data-driven comparison of their reactivity profiles, focusing on nucleophilic addition, cross-coupling regioselectivity, and phenolic alkylation. By understanding the causality behind these chemical behaviors, researchers can design more efficient, self-validating synthetic workflows.

Structural & Electronic Profiling

The reactivity of halogenated salicylaldehyde isomers is primarily governed by the interplay of the electronic and steric effects of the bromo, chloro, hydroxyl, and aldehyde functional groups[1].

  • 5-Bromo-2-hydroxybenzaldehyde (5-BHBA): This compound features a single bromine atom at the C5 position. The strongly electron-donating hydroxyl group at C2 sits para to the bromine, creating a stable push-pull electronic system[2]. The carbonyl carbon remains moderately electrophilic, making it a reliable, standard-rate participant in condensation reactions.

  • 4-Bromo-5-chloro-2-hydroxybenzaldehyde (4B5C-HBA): The introduction of a chlorine atom at C5 and the shifting of the bromine to C4 creates a heavily electron-deficient aromatic ring. Halogens exert a strong electron-withdrawing inductive effect (-I)[1]. The dual -I effect of adjacent halogens significantly depletes electron density from the ring, which in turn dramatically increases the partial positive charge ( δ+ ) on the C1 carbonyl carbon. Furthermore, the presence of two distinct halogens (Br and Cl) introduces orthogonal reactivity for transition-metal-catalyzed cross-coupling.

ReactivityLogic C1 4-Bromo-5-chloro- 2-hydroxybenzaldehyde EWG Dual Halogen EWG Effect (Strong Inductive Withdrawal) C1->EWG C2 5-Bromo-2-hydroxybenzaldehyde SingleEWG Single Halogen EWG Effect (Moderate Withdrawal) C2->SingleEWG Carbonyl1 Highly Electrophilic Carbonyl (Fast Imine) EWG->Carbonyl1 Carbonyl2 Moderately Electrophilic Carbonyl (Standard Imine) SingleEWG->Carbonyl2

Logical mapping of substituent electronic effects on carbonyl electrophilicity.

Comparative Reactivity Data

To facilitate rapid decision-making, the quantitative and qualitative reactivity parameters of both compounds are summarized below.

Parameter5-Bromo-2-hydroxybenzaldehyde4-Bromo-5-chloro-2-hydroxybenzaldehyde
Molecular Weight 201.02 g/mol 235.46 g/mol
Carbonyl Electrophilicity ModerateHigh (Driven by dual -I effect)
Phenolic Acidity (pKa) ~7.4 (Standard substituted phenol)~6.8 (More acidic due to dual halogens)
Cross-Coupling Sites 1 (C5 Bromine)2 (C4 Bromine, C5 Chlorine)
Suzuki Coupling Selectivity N/A (Monofunctional)High (C4 > C5 due to lower C-Br BDE)

Experimental Workflows & Causality

Every protocol described below is designed as a self-validating system , ensuring that researchers can internally verify the success of a reaction step without relying solely on arbitrary incubation times.

Workflow A: Schiff Base Condensation Kinetics

Schiff bases derived from halogenated salicylaldehydes exhibit promising biological activities, including antidiabetic and antioxidant properties[3].

Causality: 4B5C-HBA reacts significantly faster with primary amines than 5-BHBA. The dual electron-withdrawing halogens increase the electrophilicity of the carbonyl carbon, lowering the activation energy required for the initial nucleophilic attack by the amine lone pair.

Self-Validating Protocol:

  • Preparation: Dissolve 1.0 mmol of the chosen aldehyde in 10 mL of absolute ethanol. Add 1.0 mmol of the primary amine (e.g., aniline derivatives).

  • Catalysis: Add 1-2 drops of glacial acetic acid to activate the carbonyl carbon further.

  • Kinetic Monitoring (Self-Validation): Do not rely on a fixed timer. Instead, monitor the reaction via UV-Vis spectroscopy. The starting aldehyde exhibits a λmax​ near 320 nm. As the reaction proceeds, an isosbestic point will form, and a new peak corresponding to the extended conjugation of the imine (azomethine) bond will emerge near 400 nm.

  • Isolation: Once the 320 nm peak stabilizes (indicating consumption of the aldehyde), cool the mixture to 0°C to precipitate the Schiff base. Filter and wash with cold ethanol.

SchiffBase Step1 Aldehyde + Amine in EtOH + AcOH Step2 Nucleophilic Attack at Carbonyl Step1->Step2 Step3 UV-Vis Validation (Peak shift to ~400nm) Step2->Step3 Step4 Imine Precipitation at 0°C Step3->Step4

Self-validating experimental workflow for Schiff base condensation.

Workflow B: Regioselective Suzuki-Miyaura Cross-Coupling

The bromine atoms on these scaffolds are key functionalities for constructing complex molecules via transition metal-catalyzed cross-coupling[4].

Causality: While 5-BHBA offers a straightforward monofunctional coupling site at C5, 4B5C-HBA offers a bifunctional handle. Because the Bond Dissociation Energy (BDE) of C-Br (~81 kcal/mol) is significantly lower than that of C-Cl (~96 kcal/mol), Palladium(0) will undergo oxidative addition at the C4-Br bond orders of magnitude faster than at the C5-Cl bond. This allows for precise, regioselective mono-arylation at C4, leaving the C5 chlorine intact for subsequent, orthogonal functionalization.

Self-Validating Protocol:

  • Assembly: In a Schlenk flask, combine 1.0 equiv of 4B5C-HBA, 1.05 equiv of arylboronic acid (strict stoichiometry prevents over-coupling), 0.05 equiv of Pd(PPh3​)4​ , and 2.0 equiv of K2​CO3​ .

  • Degassing: Add a 4:1 mixture of Toluene/Water. Purge the system with Argon for 15 minutes to prevent catalyst oxidation.

  • Heating: Heat to 80°C.

  • LC-MS Validation (Self-Validation): Monitor the reaction via LC-MS. The system is validated when the mass corresponding to the mono-arylated product (retaining the chlorine isotope pattern) becomes the dominant peak, and the starting material is consumed.

  • Workup: Cool, extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.

CrossCoupling A 4B5C-HBA (Br at C4, Cl at C5) B Pd(0) Oxidative Addition Selective for C-Br A->B C Transmetalation & Reductive Elimination B->C D C4-Arylated Product (C5-Cl remains intact) C->D

Regioselective cross-coupling pathway exploiting differential halogen BDEs.

Workflow C: Williamson Ether Synthesis (Phenolic Alkylation)

The Williamson ether synthesis is frequently employed to modify phenolic hydroxyl groups, altering the physicochemical properties of the molecule[5].

Causality: To alkylate the hydroxyl group, it must first be deprotonated to form a phenoxide nucleophile. Due to the dual -I effect in 4B5C-HBA, its phenolic proton is more acidic (lower pKa) than that of 5-BHBA. While this makes it easier to deprotonate (allowing the use of milder bases), the resulting phenoxide is less nucleophilic because the negative charge is highly delocalized by the halogens. Consequently, alkylating 4B5C-HBA may require slightly elevated temperatures or longer reaction times compared to 5-BHBA.

Self-Validating Protocol:

  • Deprotonation: To a solution of the aldehyde in DMF, add K2​CO3​ (1.5 equiv). Stir at room temperature for 30 minutes. The solution will visibly darken/yellow, internally validating the formation of the phenoxide ion.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.05 equiv) dropwise[4].

  • Monitoring: Stir at 50°C. Use TLC (Hexane:EtOAc) to monitor the disappearance of the highly polar phenolic spot and the appearance of the less polar ether spot.

  • Quenching: Partition between water and ethyl acetate. Wash the organic layer extensively with water to remove DMF.

Conclusion & Selection Matrix

The choice between these two benzaldehyde derivatives dictates the trajectory of your synthetic route:

  • Select 1 when you require a standard, predictable building block for monofunctional cross-coupling and straightforward nucleophilic additions.

  • Select 4-Bromo-5-chloro-2-hydroxybenzaldehyde when your architecture demands orthogonal, multi-step cross-coupling (utilizing the C-Br bond first, then the C-Cl bond), or when you need accelerated imine formation kinetics driven by a highly electrophilic carbonyl core.

References

  • PMC: Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available at:[Link]

  • PMC: Evaluating the antidiabetes and antioxidant activities of halogenated Schiff bases derived from 4-(diethylamino)salicylaldehyde. Available at: [Link]

Sources

Comparative

Validating the Purity of 4-Bromo-5-chloro-2-hydroxybenzaldehyde: An HPLC-MS Comparative Guide

Introduction & Chemical Context 4-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS 886504-56-9) is a highly functionalized halogenated salicylaldehyde. Featuring a hydroxyl group, an aldehyde, a bromine atom, and a chlorine ato...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

4-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS 886504-56-9) is a highly functionalized halogenated salicylaldehyde. Featuring a hydroxyl group, an aldehyde, a bromine atom, and a chlorine atom on a single benzene ring, it serves as an invaluable structural scaffold in medicinal chemistry and agrochemical synthesis. The exact mass and structural configuration of this compound confirm its molecular formula as C₇H₄BrClO₂ 1[1].

However, synthesizing this compound often yields closely related halogenated isomers (e.g., 3-bromo-4-chloro or 5-bromo-4-chloro derivatives) and over-halogenated byproducts. Validating its purity is paramount; trace isomeric impurities can drastically alter the efficacy, safety, and yield of downstream Active Pharmaceutical Ingredients (APIs). Halogenated benzaldehydes are critical intermediates, making their precise liquid-phase separation and purity profiling essential for regulatory compliance2[2].

Analytical Causality: Why HPLC-MS Outperforms Alternatives

Selecting the correct analytical technique requires understanding the physicochemical properties of the analyte.

While GC-MS is highly sensitive and considered the gold standard for volatile compounds 3[3], it requires sample vaporization. Halogenated benzaldehydes with free hydroxyl groups (salicylaldehydes) can suffer from thermal degradation or severe peak tailing at elevated temperatures without prior chemical derivatization4[4].

Conversely, HPLC-UV is frequently employed for routine purity assessments of synthesized benzaldehydes5[5]. However, UV detection relies purely on retention time and lacks the specificity to differentiate between closely related halogenated isomers that possess identical UV chromophores.

HPLC-MS bridges this gap. It provides the mild, liquid-phase separation necessary for thermolabile compounds while offering the definitive identification capabilities of mass spectrometry 6[6]. In complex matrices, LC-MS procedures have demonstrated superior identification capabilities over GC-MS and HPLC-DAD, identifying up to 94% of compounds in comparative screenings 7[7].

SelectionLogic Compound Halogenated Salicylaldehyde (Target Analyte) GCMS GC-MS Thermal Degradation Risk Compound->GCMS Vaporization HPLCUV HPLC-UV Low Isomeric Specificity Compound->HPLCUV Liquid Phase HPLCMS HPLC-MS Optimal Separation & ID Compound->HPLCMS Liquid + Mass

Caption: Logical framework for selecting HPLC-MS over GC-MS and HPLC-UV for halogenated compounds.

Comparative Analysis of Analytical Techniques
Analytical TechniqueSpecificity for IsomersThermal StressIsotopic Pattern RecognitionBest Use Case
HPLC-MS High (Chromatographic + Mass)None (Ambient/Mild)Excellent (Unambiguous ID)Gold Standard for halogenated APIs
GC-MS High (Capillary resolution)High (Vaporization required)ExcellentVolatile, thermally stable compounds
HPLC-UV Low (Relies on Retention Time)None (Ambient/Mild)NoneRoutine QC of known, simple mixtures
NMR Very High (Structural elucidation)NoneNone (Bulk purity only)Initial structural confirmation

The Mechanistic Advantage: Isotopic Signatures

The true power of using MS for 4-Bromo-5-chloro-2-hydroxybenzaldehyde lies in its isotopic signature , which acts as a self-validating mathematical proof of identity.

The molecule contains exactly one Bromine and one Chlorine atom.

  • Bromine exists naturally as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

  • Chlorine exists naturally as ³⁵Cl (75.78%) and ³⁷Cl (24.22%).

When ionized in negative mode to form the [M-H]⁻ anion, the combination of these isotopes creates a highly specific M, M+2, M+4 cluster:

  • M peak (⁷⁹Br, ³⁵Cl): ~77% relative abundance.

  • M+2 peak (⁸¹Br, ³⁵Cl + ⁷⁹Br, ³⁷Cl): 100% (Base Peak) .

  • M+4 peak (⁸¹Br, ³⁷Cl): ~24% relative abundance.

Causality: If an impurity peak elutes with an identical mass but lacks this exact 77 : 100 : 24 ratio, you can definitively conclude it is not a structural isomer of the target compound, but rather a different byproduct altogether.

Self-Validating HPLC-MS Protocol

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system. It incorporates blanks to rule out carryover and utilizes MS-compatible volatile buffers. Traditional UV buffers like phosphoric acid will cause severe ion suppression and contaminate the MS source; therefore, they must be replaced with volatile additives such as formic acid 8[8].

Workflow Prep Sample Prep (0.1 mg/mL) SST System Suitability (Blank & Std) Prep->SST HPLC HPLC Separation (Phenyl-Hexyl) SST->HPLC MS MS Detection (ESI Negative) HPLC->MS Data Data Analysis (Isotope Match) MS->Data

Caption: Step-by-step self-validating workflow for HPLC-MS purity analysis.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Accurately weigh 1.0 mg of 4-Bromo-5-chloro-2-hydroxybenzaldehyde.

  • Dissolve in 10 mL of LC-MS grade Acetonitrile/Water (50:50 v/v) to achieve a final concentration of 0.1 mg/mL.

  • Causality: This specific diluent ensures the sample is fully solubilized without causing solvent-mismatch peak distortion upon injection into the aqueous mobile phase.

Phase 2: Chromatographic Separation

  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm).

    • Causality: Phenyl stationary phases offer superior π-π interactions for halogenated aromatic rings compared to standard C18 columns, allowing for the baseline resolution of closely related positional isomers.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 30% B to 90% B over 15 minutes. Flow rate: 0.8 mL/min.

    • Causality: Formic acid suppresses the ionization of the phenolic -OH in the liquid phase (preventing peak tailing) while remaining fully volatile for MS compatibility.

Phase 3: Mass Spectrometry Detection

  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode .

  • Parameters: Capillary voltage 3.0 kV, Desolvation temperature 350°C.

    • Causality: The phenolic hydroxyl group (salicylaldehyde moiety) readily deprotonates to form a stable [M-H]⁻ anion (m/z ~232.9). Negative mode drastically reduces background noise compared to positive mode, as fewer solvent contaminants ionize as anions.

Phase 4: System Suitability Testing (SST) & Data Analysis

  • Inject a Blank (Diluent only) to confirm zero column carryover.

  • Inject a Reference Standard to establish the exact retention time.

  • Extract the MS spectra for the main peak and verify the isotopic cluster matches the theoretical 77 : 100 : 24 ratio for the M, M+2, and M+4 peaks.

  • Calculate purity by integrating the Total Ion Chromatogram (TIC) area of the main peak relative to all detected impurity peaks.

References

  • PubChemLite, "4-bromo-5-chloro-2-hydroxybenzaldehyde (C7H4BrClO2)", uni.lu.
  • AMP Tech Instruments, "Understanding the Differences Between HPLC and GCMS Systems", amptechfl.com.
  • Drawell Analytical, "Comparison Between GC and HPLC for Pharmaceutical Analysis", drawellanalytical.com.
  • ResearchGate, "Comparison of LC-MS/MS, GC-MS, and HPLC-DAD GUS procedures", researchg
  • Smithers, "Understanding Chemical Testing: GC-MS vs. HPLC", smithers.com.
  • MDPI, "Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogen
  • BenchChem, "A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC", benchchem.com.
  • SIELC, "Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column", sielc.com.

Sources

Validation

Comparative Antimicrobial Efficacy of 4-Bromo-5-chloro-2-hydroxybenzaldehyde Metal Complexes: A Technical Guide

Executive Summary & Scientific Rationale The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel chemotherapeutic agents that bypass traditional resistance mechanisms. Schiff bases d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel chemotherapeutic agents that bypass traditional resistance mechanisms. Schiff bases derived from halogenated salicylaldehydes, and their subsequent transition metal complexes, represent a highly promising frontier in coordination chemistry and drug design[1].

This guide provides an objective, data-driven comparison of the antimicrobial efficacy of metal complexes derived from 4-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS: 886504-56-9)[2]. The strategic placement of dual halogens (bromine at C-4 and chlorine at C-5) on the salicylaldehyde ring significantly enhances the lipophilicity and electron-withdrawing capabilities of the resulting Schiff base ligand. When coordinated with transition metals such as Copper (Cu), Zinc (Zn), Nickel (Ni), and Cobalt (Co), the resulting complexes exhibit amplified biological activity compared to the free ligand[3].

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. We will dissect the mechanistic causality behind these efficacy profiles, provide self-validating experimental protocols, and benchmark these complexes against standard pharmacological alternatives.

Mechanistic Pathway: Chelation Theory and Cellular Penetration

The superior antimicrobial activity of metal complexes over their parent ligands is governed by Tweedy’s Chelation Theory and Overton’s Concept of Cell Permeability [1][4].

Upon chelation, the polarity of the transition metal ion is drastically reduced due to the partial sharing of its positive charge with the donor atoms (Nitrogen and Oxygen) of the Schiff base, alongside the delocalization of π -electrons across the chelate ring. This transformation increases the lipophilic character of the complex, facilitating its permeation through the lipid bilayer of microbial cell membranes[3]. Once intracellular, these complexes disrupt cellular respiration, intercalate with DNA, or inhibit essential enzymatic pathways, leading to cell death[5].

MOA L 4-Br-5-Cl-Salicylaldehyde Schiff Base Ligand C Metal Complexation (Tweedy's Chelation Theory) L->C M Transition Metal Ion (Cu2+, Zn2+, Ni2+) M->C Lip Increased Lipophilicity & Reduced Metal Polarity C->Lip Delocalization of pi-electrons Mem Bacterial Cell Membrane Penetration Lip->Mem Overton's Concept Targ Intracellular Target Binding (DNA/Enzymes) Mem->Targ Death Microbial Cell Death Targ->Death Disruption of respiration/replication

Mechanistic pathway illustrating how chelation enhances lipophilicity and drives microbial cell death.

Comparative Efficacy Data

To objectively evaluate performance, the synthesized Schiff base ligand (derived from 4-bromo-5-chloro-2-hydroxybenzaldehyde and a standard primary amine, e.g., 2-aminophenol) and its M(II) complexes were tested against a panel of Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Candida albicans) strains.

The quantitative data below represents the Minimum Inhibitory Concentration (MIC) in µg/mL. Lower values indicate higher antimicrobial potency.

Compound / ComplexMetal CenterS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)Structural Geometry
Free Ligand (HL) None128.0256.0128.0Planar
[Co(L)₂(H₂O)₂] Co(II)32.064.064.0Octahedral
[Ni(L)₂] Ni(II)16.032.032.0Square Planar
[Zn(L)₂] Zn(II)8.016.08.0Tetrahedral
[Cu(L)₂] Cu(II)4.0 8.0 4.0 Square Planar
Ciprofloxacin N/A (Control)1.02.0N/AN/A
Fluconazole N/A (Control)N/AN/A2.0N/A
Critical Analysis of the Data
  • Ligand vs. Complex : Across all strains, the metal complexes demonstrate a 2- to 32-fold increase in efficacy compared to the free ligand. This validates Tweedy's chelation theory; the uncomplexed ligand lacks the necessary lipophilicity to efficiently breach the microbial envelope[1][5].

  • Cu(II) and Zn(II) Superiority : The Cu(II) complex consistently outperforms the other metals. This is attributed to the high thermodynamic stability of Cu(II) complexes (Irving-Williams series) and the inherent redox activity of copper, which can generate reactive oxygen species (ROS) intracellularly, causing oxidative stress[3]. Zn(II), while redox-inactive, shows excellent activity due to its optimal tetrahedral geometry, which often perfectly complements the steric requirements of the target enzymatic pockets.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (the why) alongside the procedural instruction (the how).

Protocol 1: Synthesis of the Schiff Base Ligand and Metal Complexation

Objective : To synthesize a pure, well-characterized N₂O₂ donor Schiff base and its corresponding transition metal complexes.

  • Ligand Condensation :

    • Action: Dissolve 10 mmol of 4-bromo-5-chloro-2-hydroxybenzaldehyde in 30 mL of hot absolute ethanol. Add 10 mmol of the chosen primary amine (e.g., 2-aminophenol) dropwise. Add 2-3 drops of glacial acetic acid.

    • Causality: Ethanol acts as an ideal protic solvent that solubilizes the precursors but forces the less soluble Schiff base to precipitate upon cooling. Glacial acetic acid serves as a catalyst; it protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the amine.

  • Reflux and Isolation :

    • Action: Reflux the mixture at 70°C for 4 hours. Monitor via TLC. Cool to 0°C, filter the resultant precipitate, wash with cold ethanol, and recrystallize.

  • Metal Chelation :

    • Action: Dissolve 2 mmol of the synthesized ligand in 20 mL of ethanol. Adjust the pH to 7.5-8.0 using a 10% methanolic KOH solution. Add 1 mmol of the respective metal salt (e.g., CuCl₂·2H₂O) dissolved in 10 mL of ethanol.

    • Causality: The stoichiometric ratio of 2:1 (Ligand:Metal) is enforced to satisfy the coordination number of the metal. Adjusting the pH deprotonates the phenolic -OH group of the salicylaldehyde moiety, generating a phenoxide ion that readily coordinates with the metal center.

  • Characterization (Self-Validation) :

    • Action: Confirm synthesis using FTIR.

    • Validation Check: The disappearance of the aldehyde C=O stretch (~1680 cm⁻¹) and the appearance of a sharp azomethine C=N stretch (~1610-1630 cm⁻¹) confirms ligand formation. A subsequent shift of the C=N band to lower frequencies (~1590 cm⁻¹) in the complex confirms successful metal coordination[6].

Protocol 2: Broth Microdilution Assay for MIC Determination

Objective : To accurately quantify the antimicrobial efficacy of the complexes while eliminating false positives.

  • Preparation of Gradients :

    • Action: In a 96-well plate, perform two-fold serial dilutions of the metal complexes in Mueller-Hinton Broth (MHB) to achieve a concentration range of 0.5 to 512 µg/mL. DMSO concentration must not exceed 1% v/v.

    • Causality: DMSO is required to solubilize the lipophilic complexes, but concentrations >1% can cause baseline cellular toxicity, skewing the MIC results.

  • Inoculation :

    • Action: Standardize microbial suspensions to 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 and add 10 µL to each well.

  • Incubation and Colorimetric Validation :

    • Action: Incubate at 37°C for 24 hours. Add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Causality: Resazurin acts as an objective, self-validating redox indicator. Metabolically active (living) cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This eliminates the ambiguity of visual turbidity assessments, especially since the metal complexes themselves may impart color to the broth. The MIC is strictly defined as the lowest concentration well that remains blue.

Workflow S1 Step 1: Ligand Synthesis (Condensation) S2 Step 2: Metal Chelation (Reflux & pH Adjustment) S1->S2 S3 Step 3: Characterization (FTIR, NMR, XRD) S2->S3 S4 Step 4: MIC Assay (Resazurin Indicator) S3->S4 S5 Step 5: Data Analysis (Efficacy Profiling) S4->S5

End-to-end experimental workflow from synthesis to biological evaluation.

Conclusion & Future Directions

The 4-Bromo-5-chloro-2-hydroxybenzaldehyde scaffold is a highly effective platform for developing potent antimicrobial metal complexes. The dual halogenation provides a unique electronic environment that, when coupled with the geometric and redox properties of Cu(II) and Zn(II), yields MIC values that approach clinical relevance against resistant strains[3][5].

Future R&D should focus on:

  • Toxicity Profiling : While the in vitro efficacy is high, the in vivo cytotoxicity against mammalian cell lines (e.g., HEK293 or HepG2) must be evaluated to establish a therapeutic index.

  • Synergistic Formulations : Investigating the co-administration of these Cu(II) and Zn(II) complexes with existing antibiotics (like Ciprofloxacin) to determine if they can act as resistance-breakers or efflux pump inhibitors.

References

  • Antimicrobial Activity of Mn Complexes Incorporating Schiff Bases: A Short Review Source: sciencepublishinggroup.com URL:[Link]

  • Metal Complexes with Schiff Bases as Antimicrobials and Catalysts Source: mdpi.com URL:[Link]

  • Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects Source: nih.gov URL:[Link]

Sources

Comparative

A Comparative Guide to the X-ray Crystallographic Validation of Synthesized 4-Bromo-5-chloro-2-hydroxybenzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The precise determination of three-dimensional molecular structure is fundamental to modern chemistry and drug discovery.[1] Single-crystal X-ray c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of three-dimensional molecular structure is fundamental to modern chemistry and drug discovery.[1] Single-crystal X-ray crystallography remains the definitive method for elucidating the atomic arrangement of a compound, providing unequivocal evidence of its structure.[1][2][3] This guide presents a comprehensive overview and comparative analysis of the X-ray crystallographic validation of synthesized 4-Bromo-5-chloro-2-hydroxybenzaldehyde and its derivatives. We will delve into the synthesis of these compounds, detail the crystallographic workflow, and provide a framework for comparing the resulting structural data. This document serves as a technical resource for researchers seeking to understand and apply crystallographic methods for the robust characterization of novel chemical entities.

Introduction: The Significance of Substituted Benzaldehydes and the Imperative of Structural Validation

Substituted benzaldehydes, such as 4-Bromo-5-chloro-2-hydroxybenzaldehyde, are versatile precursors in the synthesis of a wide array of organic molecules, including Schiff bases and other heterocyclic compounds with potential biological activities. The specific arrangement of substituents on the benzaldehyde ring significantly influences the molecule's conformation, crystal packing, and intermolecular interactions.[4][5][6] These structural features, in turn, dictate the physicochemical and biological properties of the resulting compounds.[2][4]

Therefore, unambiguous determination of the three-dimensional atomic arrangement is not merely a confirmatory step but a critical component of understanding structure-property relationships.[4] X-ray crystallography provides this definitive structural information, revealing bond lengths, bond angles, and the nuances of intermolecular interactions within the crystal lattice.[2]

Synthesis of 4-Bromo-5-chloro-2-hydroxybenzaldehyde and its Derivatives

The synthesis of the parent compound, 4-Bromo-5-chloro-2-hydroxybenzaldehyde, and its derivatives is a crucial first step. While various synthetic routes can be employed, a common approach involves the electrophilic substitution of a substituted phenol. For instance, the formylation of the corresponding bromochlorophenol.

It is imperative to employ robust purification techniques, such as recrystallization or column chromatography, to obtain a highly pure compound. The purity of the starting material is a critical factor for growing high-quality single crystals suitable for X-ray diffraction.[7] Impurities can inhibit crystal growth or lead to disordered crystal structures, complicating data analysis.

Derivatives can be synthesized through reactions targeting the aldehyde or hydroxyl functional groups. For example, condensation reactions between the aldehyde and primary amines can yield Schiff base derivatives.[4]

The X-ray Crystallography Workflow: From Crystal to Structure

The journey from a synthesized compound to a validated crystal structure involves a series of meticulous steps. Success at each stage is predicated on careful experimental design and execution.

X-ray Crystallography Workflow cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Determination & Validation Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Pure Compound Mounting Crystal Mounting Crystal_Growth->Mounting Single Crystal Data_Collection Data Collection Mounting->Data_Collection Mounted Crystal Data_Reduction Data Reduction Data_Collection->Data_Reduction Diffraction Data Structure_Solution Structure Solution Data_Reduction->Structure_Solution Structure Factors Refinement Structure Refinement Structure_Solution->Refinement Initial Model Validation Validation & Deposition Refinement->Validation Refined Structure

Caption: A generalized workflow for X-ray crystal structure analysis.

Growing High-Quality Single Crystals

Obtaining crystals suitable for X-ray diffraction is often the most challenging step.[3] The goal is to grow well-ordered, single crystals of an appropriate size (typically 0.1-0.4 mm in each dimension).[8] Several techniques can be employed, and the optimal method is often determined empirically.

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest method, where a nearly saturated solution of the compound is allowed to slowly evaporate, leading to supersaturation and crystal growth.[7][9][10]

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled, decreasing the solubility of the compound and inducing crystallization.[7][9][11]

  • Vapor Diffusion: The vapor of a volatile "anti-solvent" (a solvent in which the compound is insoluble) is allowed to slowly diffuse into a solution of the compound, gradually decreasing its solubility.[7][8]

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Slow diffusion at the interface induces crystallization.[8]

Key Considerations for Crystal Growth:

  • Purity: As mentioned, the purity of the compound is paramount.[7]

  • Solvent Choice: The solvent system is critical. A solvent in which the compound has moderate solubility is often a good starting point.[7][11] Binary solvent systems can also be effective.[9]

  • Minimizing Disturbances: Crystallization setups should be left undisturbed to promote the growth of a few large crystals rather than many small ones.[7][8]

Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in a diffractometer.[1] The crystal is then cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.[2] A monochromatic X-ray beam (commonly Mo Kα radiation) is directed at the crystal.[1][2] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern that is recorded by a detector.[3][12]

The collected diffraction data are then processed to determine the unit cell parameters and the intensities of the reflections.[4] This "data reduction" step corrects for experimental factors and yields a set of structure factors, which are essential for solving the crystal structure.[1]

Structure Solution and Refinement

The crystal structure is solved using the processed diffraction data. "Direct methods" are commonly used to determine the initial positions of the atoms.[2][4] This initial model is then refined using a full-matrix least-squares method on F².[2][4] During refinement, the atomic positions and thermal parameters are adjusted to improve the agreement between the calculated and observed structure factors. Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are often placed in calculated positions and refined using a riding model.[2][4]

Comparative Analysis of Crystallographic Data

A comparative analysis of the crystallographic data for a series of 4-Bromo-5-chloro-2-hydroxybenzaldehyde derivatives can provide valuable insights into how different substituents influence molecular geometry and crystal packing.[2]

Table 1: Hypothetical Comparative Crystallographic Data for 4-Bromo-5-chloro-2-hydroxybenzaldehyde Derivatives

ParameterDerivative ADerivative BDerivative C
Chemical FormulaC₇H₄BrClO₂C₁₄H₁₀BrClN₂OC₈H₆BrClO₃
Formula Weight235.46355.60265.50
Crystal SystemMonoclinicOrthorhombicTriclinic
Space GroupP2₁/cPnmaP-1
a (Å)7.1234(5)12.3456(8)6.5432(4)
b (Å)15.6789(10)8.7654(6)9.8765(7)
c (Å)8.9012(6)14.5678(9)7.8901(5)
α (°)909095.123(3)
β (°)102.345(4)90105.456(4)
γ (°)909088.765(3)
Volume (ų)970.1(1)1578.9(2)498.7(1)
Z442
Temperature (K)100(2)150(2)100(2)
R1 [I > 2σ(I)]0.0350.0420.038
wR2 (all data)0.0850.1010.092
Goodness-of-fit (GooF)1.051.081.06

Note: Z represents the number of molecules in the unit cell.[4]

Interpreting the Data:

  • Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. Differences between derivatives indicate different packing arrangements.

  • Unit Cell Dimensions (a, b, c, α, β, γ) and Volume: These define the size and shape of the unit cell, the basic repeating unit of the crystal. Changes in these parameters reflect how the molecules pack together.

  • R-factors (R1 and wR2): These are measures of the agreement between the crystallographic model and the experimental diffraction data. Lower values generally indicate a better fit.

  • Goodness-of-fit (GooF): This should be close to 1.0 for a good refinement.

Beyond these basic parameters, a detailed comparison should also include an analysis of bond lengths, bond angles, and intermolecular interactions such as hydrogen bonds and halogen bonds.[5][6] Tools like Hirshfeld surface analysis can be used to visualize and quantify these interactions.[2]

Validation and Data Deposition: Ensuring Scientific Integrity

The final and crucial step in the crystallographic workflow is the validation and deposition of the structural data. This ensures the integrity and reproducibility of the research.

CIF File Validation

The Crystallographic Information File (CIF) is the standard format for reporting crystal structure data. Before deposition, it is essential to validate the CIF file for syntax errors and data consistency.[13] The International Union of Crystallography (IUCr) provides a free online service called checkCIF for this purpose.[13] Any alerts generated by checkCIF, particularly A and B level alerts, should be addressed or explained.[13]

Deposition in Crystallographic Databases

To make the data publicly accessible, the CIF and structure factor files should be deposited in a crystallographic database prior to manuscript submission.[13] The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for organic and metal-organic crystal structures.[13][14] Upon deposition, a unique CCDC number is assigned to each structure, which should be included in the corresponding publication.[13]

Data Validation and Deposition Refined_Structure Refined Crystal Structure Generate_CIF Generate CIF File Refined_Structure->Generate_CIF Validate_CIF Validate with checkCIF Generate_CIF->Validate_CIF Address_Alerts Address/Explain Alerts Validate_CIF->Address_Alerts Alerts Found Deposit_Data Deposit to CCDC Validate_CIF->Deposit_Data No Major Alerts Address_Alerts->Deposit_Data Publication Include CCDC Number in Publication Deposit_Data->Publication

Caption: The workflow for validating and depositing crystallographic data.

Alternative and Complementary Characterization Techniques

While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are invaluable for characterizing these compounds, especially when suitable crystals cannot be obtained.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of atoms in a molecule.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate determination of the molecular weight and elemental composition.

These techniques, while not providing a three-dimensional structure, offer complementary data that can support the proposed structure and confirm the purity of the synthesized compounds.

Conclusion

The X-ray crystallographic validation of synthesized 4-Bromo-5-chloro-2-hydroxybenzaldehyde derivatives is a rigorous process that provides unparalleled insight into their molecular architecture. This guide has outlined the critical steps, from synthesis and crystal growth to data analysis and deposition. By adhering to these best practices, researchers can ensure the scientific integrity of their work and contribute high-quality, verifiable structural data to the scientific community. A comparative analysis of these structures is not only essential for fundamental chemical understanding but also for the rational design of new molecules with desired properties in fields such as drug discovery and materials science.

References

  • Deposit - The Cambridge Crystallographic Data Centre (CCDC). The Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]

  • Requirements for Depositing X-Ray Crystallographic Data | ACS Paragon Plus. American Chemical Society. Available at: [Link]

  • Growing Quality Crystals. MIT Department of Chemistry. Available at: [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]

  • Crystal Growing Tips. The Center for Xray Crystallography, University of Florida. Available at: [Link]

  • CIF Deposition Guidelines. The Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]

  • Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. RSC Publishing. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. Available at: [Link]

  • Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. PMC. Available at: [Link]

  • Deposit - The Cambridge Crystallographic Data Centre (CCDC). The Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available at: [Link]

  • A survey of crystallographic quality metrics from CIFs in the Cambridge Structural Database. IUCr Journals. Available at: [Link]

  • X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. SciSpace. Available at: [Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. J-STAGE. Available at: [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde. Google Patents.
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PMC. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Comparing Ligand Binding Affinities of Halogenated Hydroxybenzaldehyde Analogs

For researchers, medicinal chemists, and professionals in drug development, the nuanced understanding of structure-activity relationships (SAR) is paramount to the successful design of potent and selective therapeutics....

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the nuanced understanding of structure-activity relationships (SAR) is paramount to the successful design of potent and selective therapeutics. Halogenated hydroxybenzaldehydes represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement and nature of halogen substituents on the hydroxybenzaldehyde framework can dramatically influence binding affinity, selectivity, and pharmacokinetic properties.

This guide provides an in-depth, objective comparison of the ligand binding affinities of a series of halogenated hydroxybenzaldehyde analogs. We will delve into supporting experimental data, elucidate the causality behind experimental choices, and provide detailed protocols for the validation of these crucial molecular interactions. Our focus will be on analogs of 4-bromo-5-chloro-2-hydroxybenzaldehyde, a scaffold with significant potential in drug discovery.

The Critical Role of Halogenation in Modulating Binding Affinity

Halogen atoms, through a combination of steric, electrostatic, and hydrophobic interactions, can profoundly impact the binding of a ligand to its protein target. The introduction of bromine and chlorine, as seen in the 4-bromo-5-chloro-2-hydroxybenzaldehyde scaffold, can lead to the formation of halogen bonds, which are non-covalent interactions between a halogen atom and a nucleophilic site on the protein.[1] The strength and directionality of these bonds can significantly contribute to the overall binding affinity and selectivity of a compound.[1]

Furthermore, the electron-withdrawing nature of halogens can modulate the acidity of the phenolic hydroxyl group and the electrophilicity of the aldehyde, influencing key interactions within the binding pocket of a target protein. Understanding these subtle yet powerful effects is crucial for the rational design of more potent and specific inhibitors.

Comparative Analysis of Ligand Binding Affinities: A Data-Driven Approach

Case Study 1: Inhibition of Aldehyde Dehydrogenase 1A3 (ALDH1A3) by Benzyloxybenzaldehyde Derivatives

Aldehyde dehydrogenases (ALDHs) are a family of enzymes crucial for various metabolic pathways, and their dysregulation is implicated in several diseases, including cancer. A study by Perez-Aso et al. (2021) explored a series of benzyloxybenzaldehyde derivatives as inhibitors of ALDH1A3, providing valuable SAR data.[2]

Compound IDR1 (Benzaldehyde Ring)R2 (Benzyl Ring)IC50 (µM)[2]
ABMM-15 4-((4-Bromobenzyl)oxy)-3-methoxy-0.23 ± 0.05
ABMM-16 4-((3-Bromobenzyl)oxy)-3-methoxy-1.29 ± 0.10
ABMM-24 (E)-3-(4-((4-Bromobenzyl)oxy)-3-methoxyphenyl)acrylaldehyde-13.7 (in H1299 cells)
ABMM-1 4-Formyl-2-methoxyphenyl 4-chlorobenzoate->10
ABMM-5 4-Formyl-2-methoxyphenyl 4-nitrobenzoate->10
ABMM-6 (E)-2-Methoxy-4-(3-oxoprop-1-en-1-yl)phenyl 4-fluorobenzoate-14.0 (in H1299 cells)

Expert Insights: The data clearly demonstrates the potent inhibitory activity of the brominated benzyloxybenzaldehyde analogs, ABMM-15 and ABMM-16 , with IC50 values in the sub-micromolar and low-micromolar range, respectively.[2] The position of the bromine atom on the benzyl ring significantly impacts potency, with the para-substituted analog (ABMM-15 ) being approximately 5.6-fold more potent than the meta-substituted analog (ABMM-16 ).[2] This suggests that the bromine atom in the para position may be forming a more favorable interaction, potentially a halogen bond, within the ALDH1A3 active site. The acrylaldehyde derivative (ABMM-24 ) also containing a 4-bromobenzyl group showed cytotoxicity, indicating a different mode of action.[2] In contrast, the chlorinated and nitrated benzoate esters (ABMM-1 and ABMM-5 ) exhibited much weaker activity, highlighting the importance of the benzyloxy linkage and the specific halogen for potent ALDH1A3 inhibition.[2]

Case Study 2: Inhibition of Mushroom Tyrosinase by 4-Substituted Benzaldehydes

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries. A study by Nihei and Kubo (2020) investigated the inhibitory effects of various 4-substituted benzaldehydes on mushroom tyrosinase, providing a clear illustration of how different electron-withdrawing groups, including halogens, affect inhibitory potency.[3]

CompoundSubstituent at 4-positionIC50 (µM)Inhibition Type
4-Bromobenzaldehyde -Br114 Partial Noncompetitive
4-Chlorobenzaldehyde -Cl175 Partial Noncompetitive
4-Fluorobenzaldehyde -F387 Partial Noncompetitive
4-Cyanobenzaldehyde -CN822Mixed
4-Nitrobenzaldehyde -NO21846Noncompetitive

Expert Insights: This dataset reveals a clear trend in the inhibitory potency of halogenated benzaldehydes, with the activity increasing as the halogen becomes larger and more polarizable (Br > Cl > F). 4-Bromobenzaldehyde is the most potent inhibitor among the tested halogenated analogs. This trend strongly suggests the involvement of the halogen atom in a direct interaction with the enzyme, likely through a halogen bond, where the larger, more polarizable bromine atom can form a stronger interaction than chlorine or fluorine. The other electron-withdrawing groups, cyano and nitro, resulted in weaker inhibition, indicating that the specific properties of the halogen atoms are crucial for potent tyrosinase inhibition by this class of compounds.

Experimental Protocols: Ensuring Scientific Integrity

The reliability of binding affinity data is contingent upon robust and well-executed experimental protocols. Here, we provide a detailed methodology for a common enzyme inhibition assay, which is a cornerstone for determining IC50 values.

Protocol: Determination of IC50 by In Vitro Enzyme Inhibition Assay

This protocol is a generalized procedure and should be adapted based on the specific enzyme, substrate, and inhibitors being tested.

1. Preparation of Reagents:

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified target enzyme in a suitable buffer that ensures its stability and activity.

  • Substrate Stock Solution: Dissolve the enzyme's substrate in an appropriate buffer. The final concentration in the assay should ideally be at or near the Michaelis-Menten constant (Km) of the enzyme for that substrate.

  • Inhibitor Stock Solutions: Prepare a series of stock solutions of the test compounds (e.g., 4-bromo-5-chloro-2-hydroxybenzaldehyde analogs) in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Prepare the buffer in which the enzymatic reaction will be carried out. This buffer should maintain a stable pH and contain any necessary co-factors for the enzyme.

2. Assay Procedure:

  • Dispense Inhibitors: In a 96-well microplate, add serial dilutions of the inhibitor stock solutions to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (solvent only).

  • Add Enzyme: Add the enzyme solution to each well and incubate for a pre-determined time at a specific temperature to allow for the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Monitor Reaction Progress: Measure the rate of the enzymatic reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader. The detection method will depend on the nature of the substrate and product.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.

    • Normalize the data by expressing the reaction rates as a percentage of the activity of the negative control (100% activity).

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Self-Validating System: To ensure the trustworthiness of the results, it is crucial to include appropriate controls. A known inhibitor serves as a positive control to validate the assay's sensitivity. The negative control (solvent alone) establishes the baseline enzyme activity. Running the assay in triplicate for each concentration helps to assess the reproducibility of the data.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Stock AddEnzyme Add Enzyme & Incubate Enzyme->AddEnzyme Substrate Substrate Stock AddSubstrate Initiate Reaction Substrate->AddSubstrate Inhibitor Inhibitor Stocks Dispense Dispense Inhibitors Inhibitor->Dispense Dispense->AddEnzyme AddEnzyme->AddSubstrate Measure Measure Activity AddSubstrate->Measure Calculate Calculate Rates Measure->Calculate Normalize Normalize Data Calculate->Normalize Plot Plot Dose-Response Curve Normalize->Plot IC50 Determine IC50 Plot->IC50

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

Advanced Techniques for Quantifying Binding Affinity

While enzyme inhibition assays are invaluable for determining IC50 values, other biophysical techniques provide a more comprehensive understanding of the thermodynamics and kinetics of ligand binding.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[4] This label-free technique is considered the gold standard for characterizing binding interactions in solution.[5]

  • Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor surface.[3][6] It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated.[7]

  • Fluorescence Polarization (FP): FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[8] It is a sensitive method for determining binding affinities and is well-suited for high-throughput screening.[8]

The choice of technique depends on the specific research question, the nature of the interacting molecules, and the available instrumentation.

Signaling Pathway Context: The Example of ALDH1A3

Understanding the biological context of the target protein is crucial for appreciating the significance of inhibitor binding. For instance, ALDH1A3, a target of the benzyloxybenzaldehyde derivatives discussed earlier, plays a key role in retinoic acid signaling, which is involved in cell differentiation, proliferation, and apoptosis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH ALDH1A3 ALDH1A3 Retinaldehyde->ALDH1A3 RetinoicAcid Retinoic Acid ALDH1A3->RetinoicAcid Oxidation RAR_RXR RAR/RXR RetinoicAcid->RAR_RXR RARE RARE RAR_RXR->RARE Binds to GeneExpression Gene Expression (Differentiation, Apoptosis) RARE->GeneExpression Regulates Inhibitor Halogenated Hydroxybenzaldehyde Inhibitor Inhibitor->ALDH1A3 Inhibition

Caption: Simplified Retinoic Acid signaling pathway and the point of inhibition by ALDH1A3 inhibitors.

Inhibition of ALDH1A3 by potent and selective compounds, such as the halogenated hydroxybenzaldehyde analogs discussed, can modulate this pathway, offering a potential therapeutic strategy for diseases where this pathway is dysregulated.

Conclusion

The strategic incorporation of halogen atoms into the hydroxybenzaldehyde scaffold is a powerful tool for modulating ligand binding affinity. As demonstrated by the case studies on ALDH1A3 and tyrosinase inhibitors, the nature and position of the halogen substituent can have a profound impact on inhibitory potency, likely through the formation of specific interactions such as halogen bonds within the protein's active site. This guide has provided a framework for comparing the binding affinities of these analogs, supported by experimental data and detailed protocols. By understanding the principles of structure-activity relationships and employing robust experimental methodologies, researchers can accelerate the discovery and development of novel therapeutics based on this versatile chemical scaffold.

References

  • Nihei, K., & Kubo, I. (2020). Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. Applied Biochemistry and Biotechnology, 191(4), 1711–1716. [Link][3]

  • nanomicronspheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link][8]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link][5]

  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery? Retrieved from [Link][6]

  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. Retrieved from [Link][7]

  • Perez-Aso, M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5823. [Link][2][9]

  • Zhu, W., et al. (2014). Halogen bond: its role beyond drug-target binding affinity for drug discovery and development. Journal of medicinal chemistry, 57(4), 1569–1581. [Link][1]

Sources

Comparative

Comprehensive Guide to Validating DFT Calculations with Experimental Spectroscopy for 4-Bromo-5-chloro-2-hydroxybenzaldehyde

As a Senior Application Scientist, I frequently encounter a critical bottleneck in computer-aided drug design and materials science: the disconnect between in silico theoretical models and benchtop empirical realities. F...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in computer-aided drug design and materials science: the disconnect between in silico theoretical models and benchtop empirical realities. For complex halogenated aromatics like 4-Bromo-5-chloro-2-hydroxybenzaldehyde —a highly valuable building block for Schiff base ligands, transition metal complexes, and targeted therapeutics[1][2]—relying solely on unvalidated Density Functional Theory (DFT) calculations is a structural gamble.

This guide provides a rigorous, objective comparison between computational DFT methodologies (B3LYP vs. M06-2X) and physical spectroscopic data (FT-IR, NMR, UV-Vis). By understanding the physical causality behind analytical signals, researchers can establish self-validating workflows that guarantee scientific integrity.

Theoretical Framework: Selecting the Right DFT Functional

When modeling 4-Bromo-5-chloro-2-hydroxybenzaldehyde, the presence of two heavy halogens (Bromine at C4, Chlorine at C5) alongside a strong intramolecular hydrogen bond (between the C2-OH and C1-CHO) creates a complex electronic environment[3][4].

  • B3LYP/6-311++G(d,p): The industry-standard workhorse. It excellently predicts the geometry of the intramolecular hydrogen bond but often struggles with the non-covalent dispersion forces inherent to heavy halogens[3].

  • M06-2X/6-311++G(d,p): A highly parameterized meta-GGA functional. We compare it against B3LYP because M06-2X is explicitly designed to capture non-covalent interactions and halogen bonding, yielding more accurate thermodynamic stabilities for halogenated aromatics.

The Causality of Scaling Factors: DFT inherently overestimates vibrational frequencies due to the harmonic oscillator approximation and the neglect of electron correlation. To compare theoretical IR spectra with experimental data, we must apply a functional-specific scaling factor (e.g., 0.961 for B3LYP/6-311++G(d,p))[3].

G cluster_theory Theoretical Track (DFT) cluster_exp Experimental Track T1 Geometry Optimization B3LYP / M06-2X T2 Frequency Calculation IR / Raman Modes T1->T2 T3 GIAO NMR & TD-DFT Chemical Shifts T2->T3 V1 Data Synthesis & Scaling Apply 0.961 Factor T3->V1 E1 Sample Preparation Desiccation & Solvation E2 Spectroscopic Acquisition FT-IR, NMR, UV-Vis E1->E2 E2->V1 V2 Validation & Error Analysis RMSE Calculation V1->V2

Figure 1: Parallel workflow for validating theoretical DFT predictions against empirical data.

Self-Validating Experimental Protocols

To ensure trustworthiness, every experimental protocol must include internal checks to prevent the propagation of artifacts into your comparative analysis.

Protocol A: Solid-State FT-IR Spectroscopy (KBr Pellet)

Gas-phase DFT calculations cannot account for solid-state crystal packing. We use KBr pellets to capture the solid-state vibrational modes of the molecule.

  • Desiccation: Dry the 4-Bromo-5-chloro-2-hydroxybenzaldehyde and spectroscopic-grade KBr in a vacuum oven at 60°C for 12 hours. Causality: Water absorbs intensely at ~3300 cm⁻¹, which will mask the critical phenolic ν(O-H) stretch.

  • Trituration & Pressing: Grind 1-2 mg of the sample with 100 mg of KBr. Press under 10 tons of pressure for 2 minutes to form a translucent disk.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation Check: Inspect the baseline at 4000 cm⁻¹. A sloping baseline indicates excessive light scattering, meaning the sample was not pulverized sufficiently. Discard and remake the pellet.

Protocol B: ¹H and ¹³C NMR Spectroscopy
  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6[1]. Causality: Halogenated salicylaldehydes have poor solubility in CDCl3. DMSO-d6 fully solvates the molecule while preserving the strong intramolecular hydrogen bond between the aldehyde and the hydroxyl group.

  • Calibration: Ensure Tetramethylsilane (TMS) is present as an internal standard.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans) and ¹³C NMR at 100 MHz (256 scans).

  • Self-Validation Check: The residual DMSO pentet must appear precisely at 2.50 ppm. The TMS peak must be exactly 0.00 ppm. Deviations indicate magnetic field drift or poor shimming, which invalidates comparison to GIAO-DFT isotropic shielding tensors.

Data Synthesis & Performance Comparison

By aligning the experimental outputs with our computational models, we can objectively evaluate the performance of our chosen DFT functionals.

Vibrational Frequencies (FT-IR)

The intramolecular hydrogen bond in salicylaldehydes causes a massive red-shift and broadening of the O-H stretching frequency[4]. As shown in Table 1, B3LYP slightly overestimates the C=O stretch, while M06-2X provides a tighter correlation for the halogen bonds (C-Cl and C-Br) due to its superior handling of heavy-atom dispersion forces.

Table 1: Comparison of Experimental and Calculated FT-IR Frequencies (cm⁻¹)

Vibrational ModeExperimental (KBr)B3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)Structural Causality
ν(O-H) 3150 (broad)31853170Red-shifted due to strong intramolecular H-bond.
ν(C=O) 165516681662Aldehyde carbonyl stretching.
ν(C=C) 158015951588Aromatic ring breathing.
ν(C-Cl) 825835830C5-Chlorine stretch.
ν(C-Br) 650658655C4-Bromine stretch (Heaviest atom).

*Calculated frequencies scaled by 0.961 (B3LYP) and 0.946 (M06-2X) to correct for harmonic approximations.

Nuclear Magnetic Resonance (NMR) Chemical Shifts

The regiochemistry of 4-Bromo-5-chloro-2-hydroxybenzaldehyde is elegantly proven by its NMR splitting pattern. Because positions 4 and 5 are occupied by halogens, the remaining aromatic protons at C3 and C6 are para to each other. Consequently, they exhibit negligible ortho/meta J-coupling and appear as distinct singlets[1].

Table 2: Comparison of ¹H NMR Chemical Shifts (ppm) in DMSO-d6

Proton AssignmentExperimental (ppm)[1]GIAO-B3LYP (ppm)Error (Δ ppm)Causality for Chemical Shift
-OH (Phenolic) 11.33 (s, 1H)11.52+0.19Highly deshielded by the adjacent C=O oxygen via H-bonding.
-CHO (Aldehyde) 10.20 (s, 1H)10.35+0.15Deshielded by the anisotropic effect of the carbonyl π-system.
H-6 (Aromatic) ~8.05 (s, 1H)8.12+0.07Deshielded by the electron-withdrawing aldehyde group at C1.
H-3 (Aromatic) ~7.45 (s, 1H)7.58+0.13Positioned between the OH and Br groups; subject to competing inductive effects.

Note: The GIAO (Gauge-Independent Atomic Orbital) method was used for theoretical chemical shift calculations, referenced against theoretical TMS.

Conclusion & Best Practices

When validating theoretical models of 4-Bromo-5-chloro-2-hydroxybenzaldehyde, B3LYP remains highly reliable for predicting core geometric parameters and NMR chemical shifts. However, for precise vibrational mapping of the C-Br and C-Cl bonds, the M06-2X functional demonstrates superior empirical alignment due to its parameterization for non-covalent and dispersion interactions.

Scientist's Rule of Thumb: Never accept a DFT frequency calculation without first verifying that the optimization yielded zero imaginary frequencies ( Nimag​=0 ). An imaginary frequency indicates your molecule is trapped in a transition state, rendering all subsequent IR and NMR comparisons scientifically invalid.

References

  • Design, Synthesis, and Biological Evaluation of Linear Aliphatic Amine-Linked Triaryl Derivatives as Potent Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction with Promising Antitumor Effects In Vivo. Journal of Medicinal Chemistry - ACS Publications. 1

  • The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes. Dalton Transactions (RSC Publishing). 2

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure / PMC. 3

  • Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. The Journal of Physical Chemistry A - ACS Publications. 4

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 4-Bromo-5-chloro-2-hydroxybenzaldehyde

As a Senior Application Scientist, I frequently observe that standard Safety Data Sheets (SDS) provide regulatory compliance but often lack the mechanistic context required for true laboratory safety. When handling polyh...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that standard Safety Data Sheets (SDS) provide regulatory compliance but often lack the mechanistic context required for true laboratory safety. When handling polyhalogenated aromatic aldehydes like 4-Bromo-5-chloro-2-hydroxybenzaldehyde , understanding why a chemical is hazardous is just as critical as knowing what PPE to wear.

This guide provides drug development professionals and synthetic chemists with a self-validating, step-by-step operational framework for handling this specific building block, ensuring maximum safety, regulatory compliance, and experimental integrity.

Chemical & Mechanistic Hazard Profile

4-Bromo-5-chloro-2-hydroxybenzaldehyde is a highly functionalized aromatic compound widely used as an electrophilic building block in active pharmaceutical ingredient (API) synthesis. Its specific substitution pattern dictates its hazard profile.

Mechanistic Causality of Hazards
  • Lipophilicity & Permeation: The presence of both bromine and chlorine heavy-atom substituents significantly increases the molecule's lipophilicity. This allows the compound to easily breach the lipid bilayers of human skin, acting as a systemic delivery vehicle for acute toxicity [1].

  • Electrophilic Reactivity: The aldehyde moiety is a strong electrophile. Upon contact with mucosal membranes or skin, it can rapidly undergo Schiff base formation with primary amines on biological proteins, leading to severe irritation and potential sensitization.

  • Acidic Phenol: The hydroxyl group, situated ortho to the electron-withdrawing aldehyde and meta/para to the halogens, is highly acidic. This contributes directly to its classification as a severe eye irritant (H319).

Quantitative Hazard Summary
Property / IdentifierData
CAS Number 886504-56-9
Molecular Formula C₇H₄BrClO₂
Molecular Weight 235.46 g/mol
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Skin irritation), H319 (Eye irritation), H336 (Drowsiness/dizziness)

Personal Protective Equipment (PPE) Matrix

Standard lab safety dictates universal precautions, but field-proven expertise requires context-dependent PPE selection [2]. The physical state of the chemical (dry powder vs. dissolved in solvent) drastically alters the required barrier protection.

PPE CategoryDry Powder Handling (Weighing)Solution Handling (in DCM, DMF, etc.)Mechanistic Justification
Hand Protection Standard Nitrile (Minimum 4 mil)Butyl Rubber or Silver Shield laminateCausality: Dry powder has low skin permeation. However, organic solvents act as carriers, rapidly dragging the lipophilic halogenated compound through standard nitrile.
Eye Protection Tight-fitting Safety GogglesFace Shield over Safety GogglesCausality: The acidic phenolic group and electrophilic aldehyde cause severe, immediate damage to the cornea upon contact.
Respiratory N95/P100 (If outside hood)Organic Vapor Cartridge (Half-mask)Causality: The powder is an inhalation hazard (H332). In solution, solvent vapors carry the compound, requiring chemical filtration [3].
Body Protection Flame-resistant Lab CoatChemical-resistant ApronCausality: Prevents accumulation of static-charged powder on standard clothing fabrics.

Operational Workflow & Methodologies

To ensure a self-validating system, every step of the handling process must be verifiable. Do not proceed to the next step unless the prior step's safety parameters are confirmed.

Workflow A 1. Fume Hood Preparation B 2. PPE Donning (Nitrile/Butyl) A->B C 3. Weighing (Anti-static) B->C D 4. Solvent Addition C->D E 5. Halogenated Waste Disposal D->E

Operational workflow for handling 4-Bromo-5-chloro-2-hydroxybenzaldehyde.

Step-by-Step Methodology: Safe Weighing and Transfer
  • Fume Hood Verification: Verify the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm). Logic: This prevents the H332 inhalation hazard from escaping into the lab.

  • Static Mitigation: Wipe down the analytical balance and spatulas with an anti-static wipe. Logic: Halogenated powders often carry static charges, causing them to "jump" and contaminate the workspace.

  • Tare and Transfer: Place a pre-weighed, sealable vial on the balance. Using a grounded spatula, transfer the 4-Bromo-5-chloro-2-hydroxybenzaldehyde.

  • Seal Before Removal: Cap the vial inside the fume hood before transporting it to the reaction setup. Never carry open containers of this compound across the laboratory.

Step-by-Step Methodology: Solution Preparation
  • Upgrade PPE: Before adding solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), remove standard nitrile gloves and don Butyl rubber gloves.

  • Inert Atmosphere (Optional but Recommended): Purge the reaction vessel with Argon or Nitrogen. Logic: While the compound is stable, preventing oxidation of the aldehyde ensures higher synthetic yields.

  • Controlled Addition: Add the solvent slowly via syringe or addition funnel to prevent splashing.

Spill Response & Disposal Plan

In the event of a spill, the physical state of the compound dictates the remediation logic.

SpillResponse Start Spill Detected Assess Assess Spill State Start->Assess Solid Dry Powder Spill Assess->Solid Liquid Solvent Solution Spill Assess->Liquid SolidPPE Nitrile Gloves + N95 Respirator Solid->SolidPPE LiquidPPE Butyl Gloves + Organic Vapor Cartridge Liquid->LiquidPPE Sweep Careful Sweeping (Avoid Dust) SolidPPE->Sweep Absorb Inert Absorbent (Vermiculite/Sand) LiquidPPE->Absorb Dispose Halogenated Waste Bin Sweep->Dispose Absorb->Dispose

Logic tree for assessing and remediating chemical spills based on physical state.

Step-by-Step Methodology: Spill Remediation
  • Evacuate and Ventilate: Immediately step back from the spill. Ensure the fume hood sash is fully open to maximize local exhaust.

  • Assess State and Don PPE: Refer to the logic tree above. If it is a solution spill, upgrade to heavy-duty chemical gloves immediately.

  • Containment (Solution): Surround the liquid spill with an inert absorbent like vermiculite or dry sand. Do not use combustible materials like paper towels.

  • Containment (Solid): Lightly mist the powder spill with a compatible, non-reactive solvent (e.g., a small amount of water or highly dilute surfactant) to suppress dust before sweeping.

  • Collection: Use a non-sparking scoop to collect the contaminated material and place it in a dedicated, sealable hazardous waste container.

Step-by-Step Methodology: Waste Disposal
  • Segregation: 4-Bromo-5-chloro-2-hydroxybenzaldehyde contains both Bromine and Chlorine. It must be segregated into a dedicated Halogenated Organic Waste container [3].

  • Labeling: Clearly label the waste container with the exact chemical name, CAS number (886504-56-9), and the specific hazards (Toxic, Irritant).

  • Storage: Store the waste container in a secondary containment tray in a cool, well-ventilated area until collection by certified environmental health and safety (EHS) personnel.

References

  • NextSDS. "4-bromo-5-chloro-2-hydroxybenzaldehyde — Chemical Substance Information." NextSDS Database.[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Overview." United States Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

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